molecular formula C13H13IN2O3 B572981 Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate CAS No. 1260656-58-3

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B572981
CAS No.: 1260656-58-3
M. Wt: 372.162
InChI Key: MOCHUYKRYHHGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H13IN2O3 and its molecular weight is 372.162. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(14)12(15-16)13(17)19-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCHUYKRYHHGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735550
Record name Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-58-3
Record name Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the N-alkylation of a pyrazole precursor followed by a regioselective iodination. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of the target compound is achieved through a two-step reaction sequence:

  • Step 1: N-Alkylation. Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate by the alkylation of Methyl 1H-pyrazole-3-carboxylate with 4-methoxybenzyl chloride.

  • Step 2: Regioselective Iodination. Iodination of the resulting N-alkylated pyrazole at the C4 position of the pyrazole ring to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

This procedure details the N-alkylation of Methyl 1H-pyrazole-3-carboxylate with 4-methoxybenzyl chloride.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Methyl 1H-pyrazole-3-carboxylate126.11101.0
4-Methoxybenzyl chloride156.61111.1
Potassium carbonate (K₂CO₃)138.21151.5
N,N-Dimethylformamide (DMF)-50 mL-
Ethyl acetate-As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a stirred solution of Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • To this suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the regioselective iodination of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate at the C4 position using N-Iodosuccinimide (NIS).

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate246.2651.0
N-Iodosuccinimide (NIS)224.9861.2
Acetonitrile (CH₃CN)-25 mL-
Dichloromethane (DCM)-As needed-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)-As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. For less reactive substrates, the reaction can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target compound.

SynthesisWorkflow Start Methyl 1H-pyrazole-3-carboxylate Intermediate Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Start->Intermediate 1. 4-Methoxybenzyl chloride, K₂CO₃ 2. DMF, 60-70 °C Product This compound Intermediate->Product 1. N-Iodosuccinimide (NIS) 2. Acetonitrile, RT

Caption: Synthetic route for this compound.

Alternative Iodination Methods

While the use of NIS is a reliable method, other iodination reagents can also be employed for the C4-iodination of pyrazoles.[1][2][3][4] The choice of reagent may depend on substrate reactivity, desired reaction conditions, and cost.

Iodinating SystemKey FeaturesReference
I₂ / Ceric Ammonium Nitrate (CAN)Efficient for a variety of pyrazoles, reaction often proceeds at room temperature or with gentle heating.[3][4][3][4]
I₂ / Hydrogen Peroxide (H₂O₂)A "green" and cost-effective method using water as a solvent in some cases.[1][2][1][2]

This guide provides a comprehensive overview and a practical, detailed protocol for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described procedures to suit their specific laboratory conditions and substrate requirements.

References

Spectroscopic and Synthetic Elucidation of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. Given the absence of publicly available experimental data for this specific molecule, this document presents a comprehensive compilation of predicted spectroscopic data based on analogous structures, alongside a detailed, plausible experimental protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90s1HH5 (pyrazole ring)
~7.25d2HAr-H (ortho to CH₂)
~6.85d2HAr-H (meta to CH₂)
~5.40s2HN-CH₂ (benzyl)
~3.85s3HO-CH₃ (methoxy)
~3.75s3HO-CH₃ (ester)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~162.0C=O (ester)
~159.5Ar-C (para, attached to OCH₃)
~145.0C3 (pyrazole ring)
~140.0C5 (pyrazole ring)
~129.0Ar-C (ortho to CH₂)
~128.5Ar-C (ipso, attached to CH₂)
~114.0Ar-C (meta to CH₂)
~95.0C4 (pyrazole ring, attached to I)
~55.5O-CH₃ (methoxy)
~52.0N-CH₂ (benzyl)
~51.5O-CH₃ (ester)

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
~400[M]⁺ (Molecular Ion)
~369[M - OCH₃]⁺
~273[M - I]⁺
~121[C₈H₉O]⁺ (4-methoxybenzyl fragment)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process from a commercially available starting material, Methyl 1H-pyrazole-3-carboxylate.

Step 1: N-Alkylation - Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

This procedure is based on standard N-alkylation protocols for pyrazoles.

Materials:

  • Methyl 1H-pyrazole-3-carboxylate

  • 4-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 2: Iodination - Synthesis of this compound

This protocol is adapted from established methods for the iodination of pyrazole rings.

Materials:

  • Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane

Procedure:

  • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.2 eq) in one portion to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Methyl 1H-pyrazole-3-carboxylate step1 N-Alkylation with 4-methoxybenzyl chloride start->step1 intermediate Methyl 1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate step1->intermediate step2 Iodination with NIS intermediate->step2 product Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms

Caption: Synthetic and Characterization Workflow.

Hypothetical Signaling Pathway Interaction

Novel heterocyclic molecules are often investigated as potential inhibitors in signaling pathways relevant to disease. The diagram below represents a generic kinase signaling cascade where a molecule like this compound could be tested for inhibitory activity.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Potential Inhibitor (Target Compound) inhibitor->raf

Caption: Hypothetical Kinase Pathway Inhibition.

"physical and chemical properties of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of an iodo group at the 4-position offers a versatile handle for further functionalization via cross-coupling reactions, making this compound a potentially valuable intermediate in the synthesis of more complex molecules and pharmaceutical drug discovery. The 1-(4-methoxybenzyl) substituent may influence the compound's solubility, metabolic stability, and interactions with biological targets.

Physicochemical Properties (Predicted)

Quantitative data for the target compound is not available. The following table presents predicted properties based on commercially available, structurally related compounds such as Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₄H₁₃IN₂O₃-
Molecular Weight 384.17 g/mol -
Appearance Likely a white to off-white or yellowish solidGeneral appearance of similar pyrazole derivatives.
Melting Point Expected to be a solid with a distinct melting point. For comparison, 4-iodo-1H-pyrazole has a melting point of 108-110 °C.[1]Comparison with related structures.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Poorly soluble in water.General solubility of similar organic compounds.
Stability Should be stored in a cool, dry, and dark place. May be sensitive to light.General stability of iodinated organic compounds.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the pyrazole ring, the iodo substituent, the methyl ester, and the 4-methoxybenzyl group.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The nitrogen atoms can act as bases or nucleophiles.

  • Iodo Group: The carbon-iodine bond at the 4-position is susceptible to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

  • Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.

  • 4-Methoxybenzyl (PMB) Group: This group is a common protecting group for nitrogen atoms in heterocyclic compounds. It can be cleaved under oxidative or strongly acidic conditions.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and modification of the target compound based on established methods for similar pyrazole derivatives.

Synthesis of this compound

A plausible synthetic route would involve the N-alkylation of a pre-formed 4-iodopyrazole ester with 4-methoxybenzyl chloride.

Diagram of the Hypothetical Synthesis Pathway:

Synthesis_Pathway A Methyl 4-iodo-1H-pyrazole-3-carboxylate C This compound A->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) B 4-Methoxybenzyl chloride B->C

Caption: Hypothetical synthesis of the target compound.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve Methyl 4-iodo-1H-pyrazole-3-carboxylate and base in solvent B Add 4-Methoxybenzyl chloride dropwise A->B C Stir at room temperature or heat as required B->C D Quench reaction with water C->D E Extract with an organic solvent (e.g., Ethyl Acetate) D->E F Dry organic layer over Na2SO4 and concentrate E->F G Purify by column chromatography F->G

Caption: General experimental workflow for synthesis.

Detailed Protocol:

  • To a solution of Methyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Suzuki Cross-Coupling Reaction

The iodo group at the 4-position can be utilized in a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group.

Diagram of a Suzuki Coupling Reaction:

Suzuki_Coupling A Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate C Methyl 4-aryl-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate A->C Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/Water) B Arylboronic acid (R-B(OH)2) B->C

Caption: Suzuki cross-coupling reaction scheme.

Detailed Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Spectral Characterization (Predicted)

The following are predicted spectral data based on the analysis of similar pyrazole structures.

¹H NMR (predicted, in CDCl₃, 400 MHz):

  • δ 7.8-8.2 (s, 1H, pyrazole-H5)

  • δ 7.2-7.4 (d, 2H, Ar-H of methoxybenzyl)

  • δ 6.8-7.0 (d, 2H, Ar-H of methoxybenzyl)

  • δ 5.3-5.5 (s, 2H, N-CH₂)

  • δ 3.8-4.0 (s, 3H, OCH₃ of ester)

  • δ 3.7-3.9 (s, 3H, OCH₃ of methoxybenzyl)

¹³C NMR (predicted, in CDCl₃, 101 MHz):

  • δ 160-165 (C=O, ester)

  • δ 158-160 (C-O of methoxybenzyl)

  • δ 140-145 (C-5 of pyrazole)

  • δ 128-130 (CH of methoxybenzyl)

  • δ 125-128 (C-3 of pyrazole)

  • δ 114-116 (CH of methoxybenzyl)

  • δ 85-95 (C-4 of pyrazole, C-I)

  • δ 55-57 (OCH₃ of methoxybenzyl)

  • δ 53-55 (N-CH₂)

  • δ 51-53 (OCH₃ of ester)

Mass Spectrometry (ESI+):

  • Predicted m/z for [M+H]⁺: 385.00

Potential Applications in Research and Drug Development

Given the structural features of this compound, it holds potential as a key building block in several areas of research:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel compounds to be screened for various biological activities. The pyrazole core is present in several approved drugs.

  • Agrochemicals: Pyrazole derivatives are also known to have applications as herbicides and insecticides.

  • Materials Science: The aromatic and heterocyclic nature of the compound could be of interest in the development of novel organic materials.

The ability to functionalize the 4-position via cross-coupling reactions allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which is a crucial step in the drug development process.

Conclusion

While specific experimental data for this compound is currently limited, its structural similarity to well-studied pyrazole derivatives allows for the prediction of its physicochemical properties and reactivity. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to begin working with this compound. Experimental validation of these predicted properties and methodologies is essential for its successful application in research and development.

References

Unraveling the Structural Characteristics of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, the specific single-crystal X-ray diffraction data for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is not publicly available in crystallographic databases. This guide therefore provides a comprehensive, albeit hypothetical, pathway to its synthesis, crystallization, and structural determination, based on established methodologies for analogous pyrazole derivatives.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The title compound, this compound, incorporates several key pharmacophoric features: a pyrazole core, an iodo-substituent which can act as a halogen bond donor or a site for further functionalization, and a methoxybenzyl group which can influence solubility and receptor interactions. Understanding the precise three-dimensional arrangement of these functionalities through single-crystal X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the prospective experimental procedures for elucidating this crucial structural information.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a central pyrazole ring, substituted at the 1-position with a 4-methoxybenzyl group, at the 3-position with a methyl carboxylate group, and at the 4-position with an iodine atom.

Caption: 2D Chemical Structure of the title compound.

Hypothetical Experimental Protocols

The synthesis of this compound would likely proceed through a multi-step sequence, followed by crystallization and X-ray diffraction analysis.

A plausible synthetic route is outlined below, drawing from established methods for the preparation of substituted pyrazoles.

Step 1: Iodination of Methyl 1H-pyrazole-3-carboxylate

  • To a solution of Methyl 1H-pyrazole-3-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-iodo-1H-pyrazole-3-carboxylate.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

  • To a solution of Methyl 4-iodo-1H-pyrazole-3-carboxylate in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Add 4-methoxybenzyl chloride to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting crude material by column chromatography to obtain the final product, this compound.

The successful growth of single crystals suitable for X-ray diffraction is a critical step that often requires screening of various conditions.

  • Solvent Selection: Begin by dissolving the purified compound in a small amount of a good solvent (e.g., acetone, ethyl acetate, or dichloromethane) at a slightly elevated temperature.

  • Precipitant Introduction: Slowly add a poor solvent (e.g., hexane, heptane, or ethanol) until slight turbidity is observed.

  • Crystal Growth Techniques:

    • Slow Evaporation: Leave the saturated solution in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: Place the vial containing the compound dissolved in a volatile solvent inside a larger sealed chamber containing a less volatile anti-solvent.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash with a small amount of the cold anti-solvent.

  • Crystal Mounting: A selected single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Prospective Data Presentation

Should the crystal structure be determined, the following quantitative data would be summarized in structured tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details.

Parameter Value
Empirical formula C₁₃H₁₃IN₂O₃
Formula weight 388.16
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system To be determined
Space group To be determined
Unit cell dimensions a = ? Å, α = ? °
b = ? Å, β = ? °
c = ? Å, γ = ? °
Volume ? ų
Z ?
Density (calculated) ? Mg/m³
Absorption coefficient ? mm⁻¹
F(000) ?
Crystal size ? x ? x ? mm
Theta range for data collection ? to ? °
Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected ?
Independent reflections ? [R(int) = ?]
Completeness to theta = ?° ? %
Absorption correction ?
Max. and min. transmission ? and ?
Refinement method Full-matrix least-squares on F²
Data / restraints / params ? / ? / ?
Goodness-of-fit on F² ?
Final R indices [I>2sigma(I)] R1 = ?, wR2 = ?
R indices (all data) R1 = ?, wR2 = ?

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths (Å). (A table of key bond lengths within the molecule would be presented here.)

Table 3: Selected Bond Angles (°). (A table of key bond angles within the molecule would be presented here.)

Table 4: Selected Torsion Angles (°). (A table of key torsion angles, particularly those defining the conformation of the substituents relative to the pyrazole ring, would be presented here.)

Experimental Workflow Visualization

The logical flow from synthesis to structural elucidation is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_crystallography Crystallography start Methyl 1H-pyrazole-3-carboxylate + N-Iodosuccinimide iodination Iodination Reaction start->iodination intermediate Methyl 4-iodo-1H-pyrazole-3-carboxylate iodination->intermediate alkylation N-Alkylation Reaction intermediate->alkylation alkylation_reagents + 4-Methoxybenzyl chloride + Base alkylation_reagents->alkylation product Crude Product alkylation->product purification Column Chromatography product->purification final_product Pure Methyl 4-iodo-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate purification->final_product crystallization Crystallization final_product->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xray X-ray Diffraction Data Collection crystal_selection->xray structure_solution Structure Solution and Refinement xray->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be reported, this guide provides a robust framework for its synthesis, crystallization, and subsequent structural analysis. The elucidation of its three-dimensional architecture will be invaluable for the scientific community, particularly for those engaged in the discovery and development of novel pyrazole-based therapeutic agents. The detailed experimental protocols and the prospective data presentation format outlined herein are intended to serve as a comprehensive resource for researchers undertaking this or similar structural investigations.

"starting materials for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence involving the formation of the pyrazole core followed by regioselective iodination. This document details the necessary starting materials, experimental protocols, and relevant data.

Synthetic Strategy

The synthesis of the target compound is achieved through a straightforward and efficient two-step process. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Aromatization and Iodination A (4-Methoxyphenyl)hydrazine hydrochloride C Methyl 1-(4-methoxybenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate A->C Reaction B Dimethyl acetylenedicarboxylate B->C Reaction D Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate C->D Aromatization F This compound D->F Iodination E Iodinating Agent (e.g., ICl, I2/CAN) E->F Iodination

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the formation of the pyrazole ring via the condensation of (4-methoxyphenyl)hydrazine with a suitable three-carbon electrophile, such as dimethyl acetylenedicarboxylate. The resulting pyrazole intermediate is then subjected to iodination at the C4 position to yield the final product.

Starting Materials

The primary starting materials required for this synthesis are readily available from commercial suppliers.

Starting MaterialSupplierPurity
p-AnisidineSigma-Aldrich99%
Sodium NitriteFisher Scientific97%
Tin(II) ChlorideAcros Organics98%
Hydrochloric AcidVWR37%
Dimethyl acetylenedicarboxylateAlfa Aesar98%
Iodine MonochlorideTCI Chemicals1.0 M in Dichloromethane
Ceric Ammonium Nitrate (CAN)Strem Chemicals99%
IodineJ.T. Baker99.8%

Experimental Protocols

Step 1: Synthesis of (4-Methoxyphenyl)hydrazine hydrochloride

(4-Methoxyphenyl)hydrazine hydrochloride is a key precursor and can be synthesized from p-anisidine via a diazotization reaction followed by reduction.

Protocol:

  • A solution of p-anisidine (4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated hydrochloric acid (12 mL) is prepared in a flask and cooled to -5 °C in an ice-salt bath.

  • A solution of sodium nitrite (3.3 g, 46.4 mmol) in water (10 mL) is added dropwise to the p-anisidine solution over 15 minutes, maintaining the temperature below 0 °C.

  • The resulting diazonium salt solution is stirred for 1.5 hours at 0 °C.

  • A solution of tin(II) chloride (16.00 g, 84.40 mmol) in concentrated hydrochloric acid (25 mL) is added dropwise to the stirred diazonium salt solution. A bulky precipitate will form.

  • After stirring for an additional 30 minutes at 0 °C, the precipitate is collected by vacuum filtration.

  • The solid is washed sequentially with water (20 mL), ethanol (12 mL), and diethyl ether (50 mL).

  • The resulting (4-methoxyphenyl)hydrazine hydrochloride is dried under vacuum to yield a pink solid.[1]

Step 2: Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation reaction between (4-methoxyphenyl)hydrazine hydrochloride and dimethyl acetylenedicarboxylate to form the pyrazole ring. A similar reaction has been reported for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[2]

Protocol:

  • To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) in a suitable solvent such as ethanol or a mixture of toluene and dichloromethane, add a base like triethylamine or sodium acetate to neutralize the hydrochloride salt.

  • Add dimethyl acetylenedicarboxylate (1.42 g, 10 mmol) dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

The final step is the regioselective iodination of the pyrazole ring at the 4-position. Several methods can be employed for this transformation.

Method A: Iodination using Iodine Monochloride (ICl)

This method has been shown to be effective for the iodination of similar pyrazole systems.[3]

  • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 mmol) in dichloromethane (10 mL).

  • Add lithium carbonate (2.0 mmol) to the solution.

  • Add a 1.0 M solution of iodine monochloride in dichloromethane (3.0 mL, 3.0 mmol) dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Method B: Iodination using Ceric Ammonium Nitrate (CAN) and Iodine

This method provides a mild and efficient alternative for the C-4 iodination of pyrazoles.[4]

  • In a round-bottom flask, dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 mmol), ceric ammonium nitrate (1.1 mmol), and elemental iodine (1.3 mmol) in acetonitrile (6 mL).

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product.

Data Summary

The following table summarizes the expected and reported data for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
(4-Methoxyphenyl)hydrazine hydrochlorideC₇H₁₁ClN₂O174.63Pink solid
Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylateC₁₃H₁₄N₂O₃246.26-
This compoundC₁₃H₁₃IN₂O₃372.16-

Note: Appearance and yield for the intermediate and final product will depend on the specific reaction conditions and purification methods employed.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Relationships Start Starting Materials (p-Anisidine, DMAD, etc.) Hydrazine_Formation Diazotization & Reduction (Formation of Hydrazine) Start->Hydrazine_Formation Step 1 Pyrazole_Formation Cyclocondensation (Pyrazole Ring Synthesis) Hydrazine_Formation->Pyrazole_Formation Intermediate Iodination Electrophilic Iodination (C-H Functionalization) Pyrazole_Formation->Iodination Step 2 Final_Product Target Molecule This compound Iodination->Final_Product Final Product

Figure 2: Logical flow of the synthetic process.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to the Iodination of 1-(4-Methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic methodologies for the iodination of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom onto the pyrazole ring offers a versatile handle for further functionalization through cross-coupling reactions. The primary focus of this guide is the electrophilic iodination at the C-4 position of the pyrazole ring, which is the most common and electronically favored position for such reactions.[1]

Core Principles of Electrophilic Iodination of Pyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-4 position is generally the most electron-rich and sterically accessible site, thus favoring electrophilic attack at this position.[1] The general mechanism involves the generation of an electrophilic iodine species (I⁺), which attacks the pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[1]

Synthesis of the Starting Material

While the direct synthesis of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is not explicitly detailed in the provided search results, a general approach can be inferred from similar syntheses of substituted pyrazoles. A plausible synthetic route would involve the condensation of a hydrazine derivative, in this case (4-methoxybenzyl)hydrazine, with a suitable three-carbon building block containing a carboxylate group or a precursor.

A general procedure for the synthesis of a similar compound, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester, involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate.[2] This suggests that a similar strategy could be employed to synthesize the target starting material.

Comparative Analysis of Iodination Methodologies

Several methods have been reported for the electrophilic iodination of pyrazoles. The choice of methodology often depends on the specific substrate, desired yield, and reaction conditions. Below is a summary of common iodination reagents and their typical yields for pyrazole derivatives.

Iodination Reagent/SystemTypical Yield (%)NotesReference
I₂ / CAN (Ceric Ammonium Nitrate)HighEffective for a range of pyrazoles.[3]
I₂ / H₂O₂Good to HighA greener alternative with water as a byproduct.
NIS (N-Iodosuccinimide)VariableA mild and selective iodinating agent.[1]
KIO₃ / (PhSe)₂GoodCatalytic system for direct C-4 iodination.[4]
n-BuLi / I₂HighFor lithiation followed by quenching with iodine, typically leading to 5-iodo derivatives.[3]

Experimental Protocols

The following are generalized experimental protocols for the iodination of pyrazole derivatives, which can be adapted for 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Method 1: Iodination using Ceric Ammonium Nitrate (CAN) and Iodine

This method is effective for the C-4 iodination of 1-aryl-3-CF₃-pyrazoles and can be adapted for the target molecule.[3]

  • Procedure: A solution of the 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 mmol), ceric ammonium nitrate (CAN) (1.1 mmol), and elemental iodine (1.3 mmol) in acetonitrile (6 mL) is refluxed overnight.[3] After completion, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (15 mL) and washed sequentially with a saturated aqueous solution of Na₂S₂O₃ and water. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography.[3]

Method 2: Green Iodination using Hydrogen Peroxide and Iodine in Water

This protocol offers an environmentally friendly approach to the synthesis of 4-iodopyrazoles.[5]

  • Procedure: In a reaction vessel, the pyrazole substrate (1.0 mmol) is suspended in water.[5] Iodine (0.5 equiv) and hydrogen peroxide (30% aqueous solution, 0.6 equiv) are added to the suspension.[5] The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. Upon completion, the product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.[1]

Method 3: Iodination using N-Iodosuccinimide (NIS)

NIS is a commonly used reagent for the iodination of various aromatic and heterocyclic compounds.

  • Procedure: To a solution of the pyrazole (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile, N-iodosuccinimide (1.1 mmol) is added. The reaction is typically stirred at room temperature and monitored by TLC. Once the reaction is complete, the mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine and then with brine. The organic layer is dried and concentrated to give the crude product, which is then purified.

Visualizations

Diagram 1: General Reaction Scheme for Electrophilic Iodination of Pyrazole

G Pyrazole 1-(4-methoxybenzyl)-1H- pyrazole-3-carboxylate Intermediate Sigma Complex (Intermediate) Pyrazole->Intermediate Electrophilic Attack IodinatingAgent Electrophilic Iodine Source (e.g., I+, I2/Oxidant) Product 4-Iodo-1-(4-methoxybenzyl)-1H- pyrazole-3-carboxylate Intermediate->Product -H+ Byproduct H+

Caption: General reaction pathway for the electrophilic iodination of a pyrazole derivative.

Diagram 2: Experimental Workflow for Iodination and Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Pyrazole Substrate ReactionVessel Reaction Mixture (Stirring/Heating) Start->ReactionVessel Reagents Iodinating Agent + Solvent Reagents->ReactionVessel Quenching Quenching (e.g., Na2S2O3) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct PurificationMethod Column Chromatography or Recrystallization CrudeProduct->PurificationMethod FinalProduct Purified 4-Iodopyrazole PurificationMethod->FinalProduct

Caption: A typical experimental workflow for the synthesis and purification of 4-iodopyrazoles.

This guide provides a foundational understanding and practical starting points for the iodination of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. Researchers should note that the provided protocols are general and may require optimization for this specific substrate to achieve the best results.

References

"Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate CAS number and identifiers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, a proposed synthesis protocol, and other relevant data for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. This document is intended to support research and development activities by consolidating key technical information.

Core Chemical Data and Identifiers

The following table summarizes the primary chemical identifiers for this compound.

IdentifierValue
CAS Number 1260656-58-3
Molecular Formula C₁₃H₁₃IN₂O₃
Molecular Weight 372.16 g/mol
IUPAC Name This compound
SMILES COC(=O)c1c(I)cn(Cc2ccc(OC)cc2)n1
MDL Number MFCD15071116

Proposed Synthetic Route

Step 1: N-Alkylation of Methyl 1H-pyrazole-3-carboxylate

The first step involves the N-alkylation of the pyrazole ring with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl halide.

Experimental Protocol:

  • Reagents and Materials:

    • Methyl 1H-pyrazole-3-carboxylate

    • 4-Methoxybenzyl chloride

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 2: Iodination of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

The second step is the electrophilic iodination of the pyrazole ring at the C4 position. Various iodinating agents can be employed, with N-Iodosuccinimide (NIS) being a common and effective choice.

Experimental Protocol:

  • Reagents and Materials:

    • Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

    • N-Iodosuccinimide (NIS)

    • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture in the dark and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

G Proposed Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Iodination start Methyl 1H-pyrazole-3-carboxylate reagent1 4-Methoxybenzyl chloride, K2CO3, DMF start->reagent1 product1 Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate reagent1->product1 reagent2 N-Iodosuccinimide, MeCN product1->reagent2 final_product This compound reagent2->final_product

Caption: A workflow diagram of the proposed two-step synthesis.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available information in scientific literature or patents detailing the biological activity or the involvement of this compound in any specific signaling pathways. Researchers investigating this compound are encouraged to perform initial biological screenings to determine its potential pharmacological profile. The pyrazole scaffold is a common motif in many biologically active compounds, suggesting that this molecule could be of interest for further investigation in drug discovery programs.[1]

References

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their vast therapeutic potential.[1][2][3][4] Among these, pyrazole carboxylates and their related carboxamide derivatives have emerged as a particularly promising class of compounds. Their versatile scaffold allows for structural modifications that yield a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6][7] This technical guide provides an in-depth overview of the core screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the discovery and development of novel pyrazole-based therapeutic agents.

Anticancer Activity Screening

The evaluation of novel pyrazole carboxylates for anticancer activity is a primary focus in drug discovery.[5][8] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.[5][9] The most common initial step is to perform in vitro cytotoxicity assays to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected novel pyrazole carboxylate derivatives against various human cancer cell lines.

Compound IDCancer Cell LineTissue of OriginIC50 (µM)Reference DrugIC50 (µM)Reference
7a MCF-7Breast Adenocarcinoma0.304 ± 0.006Doxorubicin-[9]
5b OVCAR3Ovarian Cancer0.233 ± 0.001Doxorubicin-[9]
Example 1 MCF-7Breast Adenocarcinoma15.5 ± 2.1Doxorubicin0.8 ± 0.1[10]
Example 2 NCI-H460Lung Carcinoma22.3 ± 3.5Doxorubicin1.2 ± 0.2[10]
Example 3 SF-268Glioma18.9 ± 2.8Doxorubicin0.9 ± 0.15[10]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between compounds tested in different studies should be made with caution.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[11]

Objective: To determine the concentration of a pyrazole carboxylate derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460)[10][12]

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[10]

  • 96-well microtiter plates

  • Test pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell concentration using growth medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a volume of 100 µL. Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[10]

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the various drug concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10] Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10][11] Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance (optical density) of the purple solution at 570 nm using a microplate reader.[10][11]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[10]

Visualization: Anticancer Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., MCF-7) Seed 2. Cell Seeding (96-well plate) Culture->Seed Treat 3. Drug Treatment (Test Compounds + Controls) Seed->Treat Incubate 4. Incubation (48-72 hours) Treat->Incubate MTT 5. MTT Addition (Incubate 4 hours) Incubate->MTT Solubilize 6. Formazan Solubilization (DMSO) MTT->Solubilize Read 7. Absorbance Reading (570 nm) Solubilize->Read Calculate 8. Calculate % Viability Read->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot IC50 10. Determine IC50 Value Plot->IC50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity Screening

Pyrazole carboxylates have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][4][7][13] Screening for this activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[14][15]

Quantitative Data: Antibacterial and Antifungal Activity

The tables below summarize the antimicrobial efficacy of representative pyrazole derivatives.

Table 2.1: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Compound 3 Escherichia coli (Gram -)0.25Ciprofloxacin0.5[13]
Compound 4 Streptococcus epidermidis (Gram +)0.25Ciprofloxacin4[13]
Compound 2h Gram-positive bacteria6.25Ciprofloxacin6.25[16]
Compound 7e Escherichia coli0.778 µM--[9]
Compound 7c Pseudomonas aeruginosa0.743 µM--[9]

Table 2.2: Antifungal Activity

Compound IDFungal StrainMIC / EC50 (µg/mL)Reference DrugEC50 (µg/mL)Reference
Compound 2 Aspergillus niger1 (MIC)Clotrimazole-[13]
Compound 7ai Rhizoctonia solani0.37 (EC50)Carbendazol>0.37[17][18]
Compound 24 Botrytis cinerea0.40 (EC50)--[19]
Compound 15 Valsa mali0.32 (EC50)--[19]
Compound 7c Candida albicans0.743 µM--[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[14][15][20]

Objective: To find the lowest concentration of a pyrazole carboxylate that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) or Fungal strains (e.g., C. albicans)[7]

  • Mueller Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[3]

  • Sterile 96-well microtiter plates

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)[21]

  • Spectrophotometer or turbidity meter

Procedure:

  • Inoculum Preparation: Select isolated colonies from an overnight culture on non-selective agar. Suspend the colonies in sterile broth or saline. Adjust the suspension's turbidity to match a 0.5 McFarland standard.[21] This suspension is then further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Dispense 100 µL of the stock test compound solution into the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.[15]

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_exp Assay Setup cluster_analysis Result Determination Culture 1. Prepare Microbial Culture (e.g., E. coli) Inoculum 2. Standardize Inoculum (0.5 McFarland) Culture->Inoculum Dilute 3. Serial Dilution of Compound (in 96-well plate) Inoculum->Dilute Inoculate 4. Inoculate Wells Dilute->Inoculate Incubate 5. Incubate Plate (24-48 hours) Inoculate->Incubate Observe 6. Visual Observation (for turbidity) Incubate->Observe MIC 7. Determine MIC Observe->MIC

Caption: Workflow for antimicrobial screening via broth microdilution.

Anti-inflammatory Activity Screening

Many pyrazole-containing drugs, like Celecoxib, function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1] Novel pyrazole carboxylates are frequently screened for similar activity, both in vitro against COX enzymes and in vivo using animal models of inflammation.[1][22][23]

Quantitative Data: Anti-inflammatory Activity

The following table presents in vitro and in vivo anti-inflammatory data for selected pyrazole derivatives.

Compound IDAssay TypeTarget/ModelResultReference DrugResultReference
3,5-diarylpyrazole In VitroCOX-2IC50 = 0.01 µM--[1]
Compound 3b In VitroCOX-2IC50 = 39.43 nMCelecoxib-[22]
Compound 5e In VitroCOX-2IC50 = 39.14 nMCelecoxib-[22]
Compound 1p In VivoCarrageenan Paw Edema93.06% inhibitionIndomethacin91.32% inhibition[16]
Compound 2n In VivoCarrageenan Paw Edema89.59% inhibitionIndomethacin91.32% inhibition[16]
Compound 6b In VivoCarrageenan Paw Edema85.78% inhibitionCelebrex83.76% inhibition[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[1][23]

Objective: To assess the ability of a pyrazole carboxylate to reduce acute inflammation in a rat model.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Test pyrazole compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, Diclofenac sodium)[13][16]

  • 1% Carrageenan solution in sterile saline

  • Pletysmometer or digital caliper

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water. Divide the animals into groups (e.g., control, standard, test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or caliper.[16]

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Visualization: NF-κB Signaling Pathway Inhibition

A key mechanism for anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, which controls the expression of pro-inflammatory genes.[1][24][25] Pyrazole derivatives have been shown to inhibit this pathway.[24][26]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Inactive_Complex p50 p65 IκBα IKK->Inactive_Complex:ikb phosphorylates IkB IκBα NFkB_p50 p50 NFkB_p65 p65 IkB_P P-IκBα (Phosphorylated) Proteasome 26S Proteasome IkB_P->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) Transcription->Cytokines Inhibitor Pyrazole Carboxylate Inhibitor Inhibitor->IKK blocks Inactive_Complex:ikb->IkB_P Active_Complex p50 p65 Inactive_Complex->Active_Complex Translocation Active_Complex->Transcription

References

An In-depth Technical Guide to Exploring the Mechanism of Action of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the mechanisms of action of substituted pyrazoles, focusing on their roles as inhibitors of key cellular signaling pathways. It includes detailed experimental protocols for assessing their biological activity and quantitative data to aid in structure-activity relationship (SAR) studies.

Core Mechanisms of Action

Substituted pyrazoles exert their biological effects through various mechanisms, primarily by acting as inhibitors of enzymes crucial for cell signaling and survival. Their diverse pharmacological profiles stem from the ability to tailor the substituents on the pyrazole core, enabling targeted interactions with specific biological molecules. Key mechanisms include:

  • Enzyme Inhibition: A predominant mechanism of action for many substituted pyrazoles is the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[1] Substituted pyrazoles have been successfully developed as inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and tyrosine kinases like EGFR and RET.[2][3][4]

  • Receptor Antagonism: Certain pyrazole derivatives function as antagonists for cellular receptors. For instance, some have been designed to target cannabinoid receptors, playing a role in the treatment of obesity.

  • Modulation of Ion Channels: The pyrazole scaffold can be found in molecules that modulate the activity of ion channels, which are essential for neuronal signaling and other physiological processes.

  • Antimicrobial Activity: Several substituted pyrazoles exhibit potent antibacterial and antifungal properties, often by disrupting microbial metabolic pathways or cell wall synthesis.[5][6]

Key Signaling Pathways Targeted by Substituted Pyrazoles

The therapeutic potential of substituted pyrazoles, particularly in oncology, is often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer cells.

The JAK-STAT signaling pathway is a primary route for a multitude of cytokine and growth factor signals that govern cell proliferation, differentiation, and immune responses. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Substituted pyrazoles have been developed as potent JAK inhibitors, effectively blocking this aberrant signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene Expression STAT_dimer->Gene Nuclear Translocation Cytokine Cytokine Cytokine->Receptor Binding Pyrazole Substituted Pyrazole (JAK Inhibitor) Pyrazole->JAK Inhibition PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binding & Activation Pyrazole Substituted Pyrazole Pyrazole->PI3K Inhibition Drug_Discovery_Workflow start Design & Synthesis of Pyrazole Derivatives screening High-Throughput Screening (e.g., Cytotoxicity Assay) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active in_vitro In Vitro Mechanistic Studies (Kinase Assays, Western Blot) lead_opt->in_vitro in_vivo In Vivo Efficacy & Toxicity (Animal Models) in_vitro->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Methodological & Application

"Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate as a pharmaceutical intermediate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, a proposed synthetic protocol, and its primary application in the development of therapeutic agents.

Chemical Properties and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₃IN₂O₃

  • Molecular Weight: 388.16 g/mol

  • Structure:

  • CAS Number: 1260656-58-3[1]

Table 1: Physicochemical Properties

PropertyValue
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH) (predicted)
Melting Point Not available
Boiling Point Not available

Proposed Synthetic Protocol

Step 1: N-Alkylation of Methyl 4-iodo-1H-pyrazole-3-carboxylate

This step involves the N-alkylation of a commercially available pyrazole precursor with 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Experimental Protocol:

  • To a solution of Methyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF), add a base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford this compound.

Step 2: Iodination of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Alternatively, the synthesis can proceed via the iodination of a non-iodinated precursor. The iodination of the pyrazole ring at the C4 position can be achieved using various iodinating agents. A common method involves the use of elemental iodine in the presence of an oxidizing agent.[2]

Experimental Protocol:

  • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Add elemental iodine (I₂) (1.1 - 1.3 eq) to the solution.

  • Add an oxidizing agent, such as Ceric Ammonium Nitrate (CAN) (1.1 eq), portion-wise to the reaction mixture.[2]

  • Reflux the reaction mixture and monitor its progress by TLC or LC-MS.[2]

  • After completion, cool the mixture and quench the excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Table 2: Proposed Reaction Parameters and Expected Outcomes

ParameterStep 1: N-AlkylationStep 2: Iodination
Key Reagents Methyl 4-iodo-1H-pyrazole-3-carboxylate, 4-methoxybenzyl chloride, K₂CO₃/Cs₂CO₃Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, I₂, CAN
Solvent MeCN or DMFMeCN or DCM
Temperature 60-80 °CReflux
Reaction Time 4-12 hours (TLC/LC-MS monitoring)6-18 hours (TLC/LC-MS monitoring)
Expected Yield 70-90% (estimated)60-80% (estimated)
Purification Column ChromatographyColumn Chromatography

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic applications. Its structure is closely related to key intermediates used in the synthesis of direct Factor Xa inhibitors, a class of anticoagulant drugs.

Role in the Synthesis of Apixaban Analogues:

The primary application of this intermediate is in the synthesis of analogues of Apixaban, a widely used anticoagulant for the prevention of stroke and systemic embolism.[3][4] The pyrazole core, the iodo-substituent for further cross-coupling reactions, and the methoxybenzyl protecting group are all features that make it a suitable building block for such molecules.

The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the 4-position of the pyrazole ring, utilizing the iodo-substituent as a handle for introducing further complexity.

DOT Diagram: Synthetic Workflow for Apixaban Analogue

Synthetic_Workflow A Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate C Pd-catalyzed Cross-Coupling A->C B Arylboronic Acid or Amine B->C D Coupled Intermediate C->D E Further Synthetic Steps (e.g., Amidation, Deprotection) D->E F Final Apixaban Analogue (Factor Xa Inhibitor) E->F

Caption: Proposed synthetic workflow for an Apixaban analogue.

Signaling Pathway Involvement (Indirect):

As an intermediate for the synthesis of Factor Xa inhibitors, this compound is indirectly linked to the blood coagulation cascade. Factor Xa is a critical enzyme in this pathway, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin clots. By serving as a precursor to molecules that inhibit Factor Xa, this intermediate plays a crucial role in the development of drugs that modulate this signaling pathway to prevent thrombosis.

DOT Diagram: Coagulation Cascade and Factor Xa Inhibition

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Thrombin converts Inhibitor Apixaban Analogue (Synthesized from Intermediate) Inhibitor->FactorXa inhibits

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

For further information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

Application Notes and Protocols: Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its pre-functionalized pyrazole core serves as a valuable scaffold for the construction of complex bioactive molecules, particularly kinase inhibitors and other targeted therapeutics. The presence of an iodo group at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxybenzyl protecting group on the pyrazole nitrogen provides stability during synthetic transformations and can be readily removed under specific conditions. This document provides an overview of its application, quantitative data for related compounds, and detailed experimental protocols for its utilization in the synthesis of potential drug candidates.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a building block for the synthesis of substituted pyrazole derivatives with a wide range of biological activities, including but not limited to:

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. The 4-position of the pyrazole ring is often a key vector for introducing substituents that can interact with the hinge region or other binding sites of the kinase ATP pocket.

  • Anti-cancer Agents: Many pyrazole-containing compounds have demonstrated potent anti-proliferative activity against various cancer cell lines.

  • Anti-inflammatory Agents: Pyrazole derivatives have been explored for their potential to modulate inflammatory pathways.

  • Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.

The 4-iodo substituent is particularly amenable to popular and robust cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative pyrazole-based inhibitors, illustrating the potency that can be achieved with this scaffold. While these compounds are not directly synthesized from this compound in the cited literature, they represent the types of target molecules for which it is a valuable starting material.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
Pyrazolo[3,4-d]pyrimidineBRK/PTK6153Compound 38
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin E980Compound 5a
4-(Pyrazol-3-yl)-pyrimidineJNK3630Compound 1
Pyrazolo[3,4-g]isoquinolineHaspin57Compound 1b

Experimental Protocols

The following protocols describe a hypothetical, yet representative, workflow for the utilization of this compound in the synthesis of a potential kinase inhibitor.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-aminophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl2 (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-pyrazole derivative.

Protocol 2: Amide Coupling

This protocol describes the conversion of the methyl ester to a carboxamide, a common functional group in many bioactive molecules.

Materials:

  • Methyl 4-aryl-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (from Protocol 1)

  • Amine (e.g., cyclopropylamine)

  • Trimethylaluminum (AlMe3)

  • Toluene

  • Inert gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the methyl ester (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trimethylaluminum in toluene (2.0 M, 1.5 eq) to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Stir vigorously for 1 hour, then extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final amide product.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow Start This compound Protocol1 Protocol 1: Suzuki-Miyaura Coupling (Arylboronic acid, Pd(dppf)Cl2, Na2CO3) Start->Protocol1 Intermediate Methyl 4-aryl-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Protocol1->Intermediate Protocol2 Protocol 2: Amide Coupling (Amine, AlMe3) Intermediate->Protocol2 FinalProduct Target Bioactive Molecule (e.g., Kinase Inhibitor) Protocol2->FinalProduct

Caption: Synthetic workflow for a potential kinase inhibitor.

G cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase (e.g., JAK, BRK) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation CellularResponse Cellular Response (Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols: Synthesis of Drug Candidates from Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and promising clinical candidates.[1] Derivatives of pyrazole are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antiviral properties, with a particular emphasis on their role as kinase inhibitors.[1] The targeted inhibition of protein kinases remains a critical strategy in the development of therapies for cancer and immunological disorders.

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of diverse drug candidates utilizing Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate as a key starting material. The iodine atom at the C4 position of the pyrazole ring acts as a versatile synthetic handle, enabling the introduction of a wide range of molecular functionalities through well-established palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, facilitate the efficient construction of new carbon-carbon and carbon-nitrogen bonds. This allows for the generation of extensive libraries of novel 4-substituted pyrazole compounds, which are prime candidates for drug discovery and development programs.

Core Reagent Profile:

  • Compound Name: this compound

  • Role: A pivotal building block for the synthesis of 4-substituted pyrazole derivatives. The 4-iodo group provides a reactive site for various cross-coupling reactions, while the methoxybenzyl (PMB) moiety serves as a protecting group for the pyrazole nitrogen, which can be removed under specific conditions if required.

Key Synthetic Pathways for Derivatization

The strategic functionalization of the 4-position of the pyrazole core is central to creating diverse molecular architectures. The following diagram illustrates the primary palladium-catalyzed cross-coupling reactions that can be employed to achieve this, transforming the starting iodo-pyrazole into a variety of drug-like molecules.

G cluster_reactions Cross-Coupling Reactions cluster_products Drug Candidate Scaffolds start Methyl 4-iodo-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki heck Heck Reaction (Alkenes) start->heck sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald prod_suzuki 4-Aryl/Heteroaryl Pyrazoles suzuki->prod_suzuki prod_heck 4-Alkenyl Pyrazoles heck->prod_heck prod_sonogashira 4-Alkynyl Pyrazoles sonogashira->prod_sonogashira prod_buchwald 4-Amino Pyrazoles buchwald->prod_buchwald

Caption: Key synthetic routes from the starting iodo-pyrazole.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Heteroaryl Pyrazoles

The Suzuki-Miyaura coupling is a highly reliable and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aromatic and heteroaromatic moieties at the C4 position of the pyrazole. The resulting biaryl structures are common motifs in kinase inhibitors.

Experimental Protocols

Protocol 1: Conventional Heating

  • Materials:

    • This compound (1.0 equiv.)

    • Aryl/Heteroaryl boronic acid or ester (1.2–1.5 equiv.)

    • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2–5 mol%) with a suitable ligand such as SPhos (4–10 mol%)

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv.)

    • Solvent: Degassed 1,4-dioxane/water (4:1), DME/water, or toluene/water

    • Inert atmosphere supply (Argon or Nitrogen)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the starting iodo-pyrazole, the boronic acid/ester, the palladium catalyst, ligand (if separate), and the base.

    • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction mixture vigorously at a temperature between 80-110 °C.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

  • Materials: (in addition to above)

    • Palladium Pre-catalyst: XPhos Pd G2 (2–5 mol%) is recommended for its high activity and stability.

    • Microwave reactor and appropriate vials.

  • Procedure:

    • In a microwave vial, combine the starting iodo-pyrazole, the boronic acid, the base, and the palladium pre-catalyst.

    • Add the degassed solvent.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 100–140 °C for 15–45 minutes.

    • After cooling, perform the same work-up and purification as described in the conventional heating protocol.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolvent SystemTemperature (°C)Typical TimeExpected Yield Range (%)
Pd(PPh₃)₄Na₂CO₃DME / H₂O904–8 h65–88
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O1004–12 h70–95
XPhos Pd G2K₂CO₃Ethanol / H₂O120 (Microwave)15–30 min75–98
Note: Yields are representative for 4-iodopyrazole substrates and may vary based on the specific boronic acid partner.

Heck Reaction: Synthesis of 4-Alkenyl Pyrazoles

The Heck reaction facilitates the coupling of the iodo-pyrazole with a variety of alkenes to introduce vinyl functionalities. These can serve as handles for further synthetic transformations or as key pharmacophoric elements.

Experimental Protocol
  • Materials:

    • This compound (1.0 equiv.)

    • Alkene (e.g., methyl acrylate, styrene) (1.5 equiv.)

    • Palladium Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(OEt)₃ (10 mol%) or PPh₃ (10 mol%)

    • Base: Et₃N or Na₂CO₃ (2.0 equiv.)

    • Solvent: Anhydrous DMF or acetonitrile

    • Inert atmosphere supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the starting iodo-pyrazole, Pd(OAc)₂, and the phosphine ligand.

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

    • Add the anhydrous solvent, followed by the alkene and the base, via syringe.

    • Heat the reaction mixture to 80–120 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove palladium black.

    • Concentrate the filtrate and redissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary: Heck Reaction Conditions
Alkene Coupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Expected Yield Range (%)
Methyl AcrylatePd(OAc)₂ / P(OEt)₃Et₃NDMF10070–90
StyrenePd(OAc)₂ / PPh₃Na₂CO₃DMF11055–80
n-Butyl AcrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile8065–85
Note: Yields are based on published data for similar 4-iodopyrazole substrates.

Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles

The Sonogashira coupling provides a direct and efficient route to 4-alkynyl pyrazoles, introducing a linear and rigid alkyne linker.[2] This motif is valuable for probing protein binding pockets and can be a key feature in various biologically active molecules.

Experimental Protocol
  • Materials:

    • This compound (1.0 equiv.)

    • Terminal alkyne (1.2 equiv.)

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) Iodide (CuI) (4 mol%)

    • Base/Solvent: Triethylamine (Et₃N) or DMF with a base such as K₂CO₃

    • Inert atmosphere supply (Argon or Nitrogen)

  • Procedure:

    • Under an inert atmosphere, charge a reaction flask with the starting iodo-pyrazole, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.[3]

    • Add the solvent/base (e.g., triethylamine).[3]

    • Stir the mixture at room temperature or with gentle heating (e.g., 40–60 °C).[2]

    • Monitor the reaction's progress by TLC.

    • Upon completion, filter the mixture through a pad of Celite and remove the solvent under reduced pressure.[3]

    • Purify the resulting residue by column chromatography to obtain the pure 4-alkynyl pyrazole.[3]

Data Summary: Sonogashira Coupling Conditions
Palladium CatalystCopper Co-catalystBase / SolventTemperatureExpected Yield Range (%)
Pd(PPh₃)₂Cl₂CuIEt₃NRoom Temp – 60°C70–95
Pd(OAc)₂ / PPh₃CuIK₂CO₃ / DMF80°C65–90
Note: Yields are typical for Sonogashira reactions involving 4-iodopyrazoles.

Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 4-amino pyrazole derivatives. These compounds are of significant interest as many potent kinase inhibitors feature an amino-pyrazole core that interacts with the hinge region of the kinase active site.

Experimental Workflow and Catalyst Selection

The choice of catalyst system is crucial for a successful Buchwald-Hartwig amination and depends on the structure of the amine coupling partner.

G start This compound + Amine catalyst Select Catalyst System start->catalyst pd_system Palladium Catalyst (e.g., Pd₂(dba)₃ + tBuDavePhos) for amines without β-hydrogens catalyst->pd_system No β-hydrogens cu_system Copper Catalyst (e.g., CuI + ligand) for amines with β-hydrogens catalyst->cu_system Has β-hydrogens reaction Reaction under inert atmosphere with base (e.g., KOtBu) in solvent (e.g., Toluene or DMF) pd_system->reaction cu_system->reaction workup Aqueous Workup and Purification reaction->workup product 4-Amino Pyrazole Derivative workup->product

Caption: Decision workflow for Buchwald-Hartwig amination.

Experimental Protocol (Palladium-Catalyzed)
  • Materials:

    • This compound (1.0 equiv.)

    • Amine (without β-hydrogens, e.g., aniline, morpholine) (1.2 equiv.)

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂

    • Ligand: tBuDavePhos or XPhos

    • Base: KOtBu or NaOtBu (1.5 equiv.)

    • Solvent: Anhydrous, degassed toluene or dioxane

    • Inert atmosphere supply (Argon or Nitrogen)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the starting iodo-pyrazole, the palladium source, the phosphine ligand, and the base.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous, degassed solvent, followed by the amine.

    • Seal the tube and heat the reaction mixture to 90–120 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

    • Filter the mixture through a pad of Celite.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine TypeRecommended Catalyst SystemBaseSolventTemperature (°C)Expected Yield Range (%)
ArylaminesPd₂(dba)₃ / tBuDavePhosNaOtBuToluene100–11065–90
Cyclic Secondary Amines (no β-H)Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10070–95
Alkyl Amines (with β-H)CuI / Ligand (e.g., 1,10-phenanthroline)KOtBuDMF100–12050–80
Note: For amines with β-hydrogens, a copper-catalyzed system is often preferred to prevent β-hydride elimination, which can be a significant side reaction with palladium catalysts.

Conclusion

The strategic use of This compound in palladium-catalyzed cross-coupling reactions provides a powerful and efficient platform for the synthesis of diverse libraries of pyrazole-based drug candidates. The protocols detailed in these application notes for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer reliable methods for accessing novel 4-substituted pyrazoles. These resulting compounds, featuring a wide array of functionalities, are well-positioned for screening in drug discovery campaigns, particularly in the search for novel kinase inhibitors and other targeted therapeutic agents.[4] Optimization of the provided conditions may be necessary to achieve maximal yields for specific substrates.

References

Application Notes and Protocols: Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous clinically approved and investigational kinase inhibitors. The presence of an iodine atom at the 4-position of the pyrazole ring offers a reactive handle for introducing a wide array of molecular diversity through transition metal-catalyzed cross-coupling reactions. This functionalization is critical for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors, with a particular focus on Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various autoimmune diseases and cancers.

Application Note I: Synthesis of a Representative Kinase Inhibitor

The key to leveraging this compound is its application in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction enables the efficient linkage of the pyrazole core to various aryl or heteroaryl moieties, a common structural motif in kinase inhibitors that often interact with the ATP-binding site of the kinase.

Below is a representative synthetic workflow for the preparation of a potent kinase inhibitor targeting the JAK family, starting from the title compound.

G cluster_synthesis Synthetic Workflow A Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate B Suzuki-Miyaura Coupling A->B Key Starting Material C Coupled Pyrazole Intermediate B->C Formation of C-C Bond D Amide Formation C->D E Final Kinase Inhibitor D->E F Aryl/Heteroaryl Boronic Acid F->B Coupling Partner

A representative synthetic workflow for a kinase inhibitor.
Experimental Protocol: Synthesis of a 4-Aryl-1H-pyrazole Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried sealed tube or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the starting pyrazole should be approximately 0.1-0.2 M.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate intermediate.

Application Note II: Biological Evaluation of Synthesized Kinase Inhibitors

The synthesized pyrazole derivatives can be evaluated for their inhibitory activity against specific kinases. For JAK inhibitors, both biochemical (enzymatic) and cell-based assays are crucial to determine their potency and cellular efficacy.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[1]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Kinase Inhibitor (e.g., Pyrazole Derivative) Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols: Biological Assays

G cluster_bioassay Biological Evaluation Workflow A Synthesized Kinase Inhibitor B In Vitro Kinase Assay A->B C Cell-Based Assay A->C D IC50 Determination B->D E Cellular Potency C->E

Workflow for the biological evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a generalized method to determine the IC₅₀ value of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase substrate (e.g., a suitable peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer

  • Test compound (synthesized pyrazole derivative)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute in Kinase Assay Buffer.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the wells of the assay plate containing the diluted compounds. Incubate for 10-15 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume will be 10 µL.

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Reaction Termination: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Shake for 30 seconds and incubate for 40 minutes at room temperature.

  • Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. Shake for 30 seconds and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for STAT Phosphorylation

This protocol quantifies the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • A suitable cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-6 or IFN-γ)

  • Test compound

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cells to the desired density.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine for 15-30 minutes to activate the JAK-STAT pathway.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.

  • Data Analysis: Determine the concentration of the inhibitor required to reduce the phospho-STAT signal by 50% (IC₅₀).

Data Presentation

The inhibitory activity of the synthesized compounds should be summarized in a clear and structured format for easy comparison.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Representative Inhibitor 51015075
Ruxolitinib (Reference) 3.32.8>400-

Note: The IC₅₀ values for the "Representative Inhibitor" are hypothetical and for illustrative purposes only. Ruxolitinib data is from the literature.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space around the pyrazole core, facilitating the development of potent and selective inhibitors targeting kinases such as the JAK family. The provided protocols offer a robust framework for the synthesis and biological evaluation of these promising therapeutic agents.

References

Application Notes and Protocols for the Functionalization of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the pyrazole ring in Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its strategic modification via cross-coupling reactions opens avenues to a diverse range of novel chemical entities.

The presence of an iodine atom at the C4 position of the pyrazole core provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The electron-withdrawing nature of the methyl carboxylate group at the C3 position and the presence of the 4-methoxybenzyl (PMB) protecting group at the N1 position influence the reactivity of the C4-iodo bond, often facilitating oxidative addition to the palladium catalyst.

This document outlines detailed experimental protocols for these key transformations, supported by representative quantitative data. The provided methodologies and data tables are intended to serve as a robust starting point for researchers to develop and optimize the synthesis of functionalized pyrazole derivatives.

Key Cross-Coupling Reactions

The functionalization of this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is highly versatile for introducing diverse carbocyclic and heterocyclic moieties.

  • Sonogashira Coupling: For the synthesis of 4-alkynylpyrazoles by reacting with terminal alkynes. This method is instrumental in creating linear, rigid extensions to the pyrazole core.[1]

  • Heck Coupling: For the formation of C-C bonds with alkenes, leading to 4-alkenylpyrazole derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, enabling the synthesis of 4-aminopyrazole derivatives.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the functionalization of 4-iodopyrazole derivatives. While specific optimization for this compound may be required, these conditions provide a validated starting point.

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O906~85
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10012~90
Thiophene-2-boronic acidXPhos Pd G2 (3)-K₃PO₄1,4-Dioxane/H₂O1008~61[3]
Vinylboronic acid pinacol esterPdCl₂(dppf) (5)-Cs₂CO₃DMF804~75

Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives

Coupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRT2>90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF606~88
1-HeptynePd(OAc)₂ (2)CuI (5)DIPAToluene5012~85
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (6)i-Pr₂NEtAcetonitrileRT4~92

Table 3: Heck Coupling of 4-Iodopyrazole Derivatives

Alkene PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10012~80
StyrenePd(OAc)₂ (5)PPh₃ (10)Na₂CO₃Acetonitrile8024~70
AcrylonitrilePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF1008up to 95[4]
N-VinylpyrrolidoneHerrmann's catalyst (1)-NaOAcDMA12018~65

Table 4: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives

Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10016~95
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11012~85
BenzylaminePd₂(dba)₃ (2)DavePhos (4)LiHMDSTHF808~90
Pyrrolidine (Cu-catalyzed)CuI (10)1,10-Phenanthroline (20)K₂CO₃DMF12024~43[3]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or sealed microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 2-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate reaction Reaction under Inert Atmosphere start->reaction boronic Aryl/Heteroaryl Boronic Acid/Ester boronic->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., SPhos) ligand->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction heat Heat (80-120 °C) heat->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end Methyl 4-aryl-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate purification->end

General workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Schlenk flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate reaction Reaction under Inert Atmosphere start->reaction alkyne Terminal Alkyne alkyne->reaction pd_catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) pd_catalyst->reaction cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->reaction base_solvent Base/Solvent (e.g., Et₃N) base_solvent->reaction temperature Temperature (RT - 60 °C) temperature->reaction filtration Filtration through Celite reaction->filtration purification Column Chromatography filtration->purification end Methyl 4-alkynyl-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate purification->end

General workflow for Sonogashira coupling.
Protocol 3: Heck Coupling

This protocol provides a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) or another suitable phosphine ligand (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or another suitable base (2.0-3.0 equiv)

  • Anhydrous DMF or acetonitrile

  • Sealed tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Heck_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate reaction Reaction in Sealed Tube start->reaction alkene Alkene alkene->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., P(o-tolyl)₃) ligand->reaction base Base (e.g., Et₃N) base->reaction solvent Solvent (e.g., DMF) solvent->reaction heat Heat (80-120 °C) heat->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end Methyl 4-alkenyl-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate purification->end

General workflow for Heck coupling.
Protocol 4: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

  • Xantphos or another suitable ligand (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube or sealed vial, add this compound, Pd₂(dba)₃, the ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate reaction Reaction under Inert Atmosphere start->reaction amine Primary or Secondary Amine amine->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction heat Heat (80-110 °C) heat->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end Methyl 4-amino-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate purification->end

General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in organic synthesis, particularly in the construction of complex molecules with applications in pharmaceuticals, natural products, and materials science.[2][3]

4-Iodopyrazole derivatives are valuable building blocks in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of bioactive compounds. The carbon-iodine bond in these derivatives is highly reactive towards palladium-catalyzed cross-coupling reactions, making them ideal substrates for Sonogashira coupling.[4] This reactivity trend generally follows the order of I > Br > Cl, allowing for milder reaction conditions and often higher yields when using 4-iodopyrazoles compared to their bromo or chloro counterparts.[4][5]

These application notes provide a detailed protocol for the Sonogashira coupling of 4-iodopyrazole derivatives, a summary of reaction conditions from the literature, and visual guides to the reaction workflow and catalytic cycle.

Data Presentation: Sonogashira Coupling of Substituted Iodopyrazole Derivatives

The following table summarizes various reported conditions and yields for the Sonogashira coupling of different iodopyrazole derivatives with terminal alkynes. This data is intended to provide a comparative overview to guide reaction optimization.

4-Iodopyrazole DerivativeTerminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base / SolventTemperatureYield (%)
1-Boc-3-iodo-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified65[6]
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified63[6]
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified87[6]
1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified64[6]
1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified73[6]
1-(1-Ethoxyethyl)-4-methyl-3-iodo-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified70[6]
1-Methyl-3-iodo-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified82[6]
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specified58[6]
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N / DMFNot specified87-92[7]
5-Chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N / DMFNot specified87-92[7]
Various 4-iodopyrazolesTerminal alkynesPd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineRoom Temp.High[8]

Experimental Protocols

General Procedure for Sonogashira Coupling of 4-Iodopyrazole Derivatives

This protocol is a generalized procedure based on commonly reported methods.[4][7][8] Optimization of catalyst, solvent, base, and temperature may be required for specific substrates.

Materials:

  • Substituted 4-iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous (can also be used as the solvent)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)) if co-solvent is needed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and appropriate eluent system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a septum, add the 4-iodopyrazole derivative (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous triethylamine via syringe. If a co-solvent is used, add it at this stage.

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-iodopyrazole) is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature if it was heated.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-alkynylpyrazole product.[8]

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (R¹-I) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_i CuI cu_alkyne_complex [Cu(C≡CR²)] cu_alkyne_complex->pd_complex Transmetalation cu_alkyne_complex->cu_i Transmetalation alkyne H-C≡CR² alkyne->cu_alkyne_complex + CuI, Base - Base·HI Experimental_Workflow arrow arrow start Start reagents Combine 4-Iodopyrazole, Pd Catalyst, and CuI in an oven-dried flask start->reagents inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert_atm add_solvents Add Anhydrous Base/Solvent (e.g., Triethylamine) inert_atm->add_solvents add_alkyne Add Terminal Alkyne dropwise add_solvents->add_alkyne reaction Stir at Room Temperature or with gentle heating add_alkyne->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Reaction Work-up: Filter through Celite, Concentrate filtrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

References

Application Notes and Protocols for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate as a versatile intermediate in the synthesis of novel agrochemicals. The pyrazole scaffold is a well-established pharmacophore in numerous commercial fungicides and insecticides. The presence of an iodo group at the 4-position of the pyrazole ring offers a reactive handle for various palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The 1-(4-methoxybenzyl) group provides a specific substitution pattern that can influence the biological activity and metabolic stability of the final products.

While specific fungicidal or insecticidal data for derivatives of this compound are not extensively reported in publicly available literature, the protocols provided herein are based on established methodologies for the derivatization of analogous 4-iodopyrazole systems. These reactions are fundamental in the discovery and development of new agrochemical candidates.

Synthesis of the Core Intermediate

A plausible synthetic route to the title compound, based on common pyrazole synthesis and functionalization reactions, is outlined below. This provides context for its preparation and potential impurities.

cluster_synthesis Plausible Synthesis of the Intermediate Start Methyl Pyrazole-3-carboxylate Step1 N-Alkylation (4-methoxybenzyl chloride, base) Start->Step1 Intermediate1 Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 Iodination (NIS or I2/oxidant) Intermediate1->Step2 Product This compound Step2->Product cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Methyl 4-iodo-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate Reaction C-C Bond Formation Start->Reaction Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Reaction Product Methyl 4-aryl-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate Reaction->Product cluster_sonogashira Sonogashira Coupling Workflow Start Methyl 4-iodo-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate Reaction C-C Bond Formation Start->Reaction Reagents Terminal Alkyne Pd/Cu Catalyst, Base Reagents->Reaction Product Methyl 4-alkynyl-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate Reaction->Product cluster_buchwald Buchwald-Hartwig Amination Workflow Start Methyl 4-iodo-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate Reaction C-N Bond Formation Start->Reaction Reagents Amine Pd Catalyst, Base Reagents->Reaction Product Methyl 4-amino-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate Reaction->Product

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and experimental protocols for utilizing Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate as a scaffold for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitor development.

Application Notes

Introduction

The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Notably, the pyrazole scaffold is a key component in many kinase inhibitors, where it can act as a bioisostere for other aromatic rings, enhancing physicochemical properties and target binding.[3][4]

This compound is a versatile synthetic intermediate primed for SAR studies. Its structure presents several key positions for chemical modification: the N1-methoxybenzyl group, the C3-carboxylate, and the C4-iodo substituent. By systematically modifying these positions, researchers can probe the chemical space around the pyrazole core to optimize biological activity, selectivity, and pharmacokinetic properties. This document outlines a hypothetical SAR study using this scaffold, targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[5][6]

Structure-Activity Relationship (SAR) Principles of Pyrazole-Based Kinase Inhibitors

The following SAR principles are generally observed in pyrazole-based kinase inhibitors and will be explored in the context of our lead compound.

  • N1-Substituent: The substituent at the N1 position often influences the compound's orientation within the kinase ATP-binding pocket. Aromatic or bulky aliphatic groups can engage in hydrophobic interactions. The 4-methoxybenzyl group in the lead compound can be varied to explore the impact of electronics and sterics in this region.

  • C3-Substituent: The ester at the C3 position can be modified to explore hydrogen bonding interactions. Conversion to an amide, for instance, can introduce additional hydrogen bond donors and acceptors, potentially increasing potency.

  • C4-Substituent: The iodine atom at the C4 position serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of a wide variety of substituents to probe interactions with the solvent-exposed region of the kinase.

Data Presentation: Hypothetical SAR Study of EGFR Inhibitors

The following table summarizes hypothetical IC50 data for a series of analogs derived from the lead compound, this compound, against the EGFR kinase.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentIC50 (nM)
Lead-01 4-Methoxybenzyl-COOCH3-I500
Analog-02 Benzyl-COOCH3-I750
Analog-03 4-Fluorobenzyl-COOCH3-I450
Analog-04 4-Methoxybenzyl-CONH2-I250
Analog-05 4-Methoxybenzyl-CONHCH3-I150
Analog-06 4-Methoxybenzyl-COOCH3-Phenyl100
Analog-07 4-Methoxybenzyl-COOCH3-4-Pyridyl50
Analog-08 4-Fluorobenzyl-CONHCH3-4-Pyridyl10

Interpretation of Hypothetical SAR Data:

  • N1-Substituent: Comparing Lead-01 and Analog-02 , the removal of the methoxy group decreases activity, suggesting a favorable interaction. The introduction of a fluoro group (Analog-03 ) slightly improves activity, indicating that electron-withdrawing groups may be beneficial.

  • C3-Substituent: Conversion of the ester to a primary amide (Analog-04 ) and then to a secondary amide (Analog-05 ) significantly improves potency, likely due to the formation of additional hydrogen bonds in the kinase hinge region.

  • C4-Substituent: Replacing the iodine with a phenyl group (Analog-06 ) enhances activity, and a further improvement is seen with a 4-pyridyl group (Analog-07 ). This suggests that a nitrogen-containing heterocycle at this position can engage in a key interaction, possibly with a polar residue or water molecule.

  • Combined Effect: The combination of favorable modifications in Analog-08 (4-fluorobenzyl at N1, methylamide at C3, and 4-pyridyl at C4) results in the most potent compound in this hypothetical series.

Experimental Protocols

General Synthesis of this compound and Analogs

The synthesis of the lead compound and its analogs can be achieved through a multi-step sequence, with a key step being the cyclocondensation to form the pyrazole ring.[7][8]

Scheme 1: General Synthetic Route

  • Synthesis of the β-ketoester: Condensation of a substituted acetophenone with diethyl oxalate.

  • Cyclocondensation: Reaction of the β-ketoester with a substituted hydrazine to form the pyrazole core.

  • Iodination: Introduction of iodine at the C4 position.

  • N-Alkylation: Introduction of the benzyl group at the N1 position.

  • Modification of C3 and C4 substituents: Further chemical transformations to generate the analog library.

Protocol for Synthesis of Lead-01:

  • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add 4'-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq). Stir the mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding β-ketoester.

  • Dissolve the β-ketoester (1.0 eq) in ethanol, and add methylhydrazine (1.1 eq). Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the pyrazole-3-carboxylate.

  • To a solution of the pyrazole-3-carboxylate (1.0 eq) in DMF, add N-iodosuccinimide (1.2 eq). Stir the reaction at 60 °C for 4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution, brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to yield the 4-iodo-pyrazole.

  • To a solution of the 4-iodo-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 4-methoxybenzyl chloride (1.2 eq). Stir the reaction at 80 °C for 8 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purify the residue by column chromatography to afford this compound (Lead-01 ).

In Vitro Kinase Inhibitory Assay (EGFR)

This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against EGFR kinase using an ADP-Glo™ kinase assay.[9]

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of EGFR enzyme in kinase assay buffer and add 2 µL to each well (except for the negative control wells).

  • Kinase Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.

  • Incubation: Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification screening In Vitro Assay (e.g., Kinase Assay) purification->screening ic50 Determine IC50 Values screening->ic50 sar_analysis Analyze SAR ic50->sar_analysis next_round Design Next Generation of Analogs sar_analysis->next_round next_round->start Iterative Optimization

Caption: Experimental workflow for SAR studies.

SAR_Logic cluster_N1 N1 Modification cluster_C3 C3 Modification cluster_C4 C4 Modification Lead Lead-01 N1: 4-MeO-Bn C3: -COOCH3 C4: -I IC50: 500 nM N1_analog Analog-03 N1: 4-F-Bn IC50: 450 nM Lead->N1_analog Improves Activity C3_analog Analog-05 C3: -CONHCH3 IC50: 150 nM Lead->C3_analog Significantly Improves Activity C4_analog Analog-07 C4: -4-Pyridyl IC50: 50 nM Lead->C4_analog Greatly Improves Activity Optimized Analog-08 N1: 4-F-Bn C3: -CONHCH3 C4: -4-Pyridyl IC50: 10 nM N1_analog->Optimized Combined Optimization C3_analog->Optimized Combined Optimization C4_analog->Optimized Combined Optimization

Caption: Logical relationships in the hypothetical SAR.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Part 1: C4-Iodination of the Pyrazole Ring

Q1: Why is the yield of my C4-iodination reaction consistently low? A1: Low yields can result from several factors including incomplete reaction, formation of side products, or suboptimal choice of iodinating agent.[1] The electronic nature of the substituents on the pyrazole ring significantly influences its nucleophilicity and, consequently, the reaction's success.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the starting material is being fully consumed.[1]

Q2: I am observing the formation of the wrong isomer. How can I ensure regioselective iodination at the C4 position? A2: The regioselectivity of pyrazole iodination is highly dependent on the chosen method. For C4-iodination, methods using an electrophilic iodine source like Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), or Iodine/Ceric Ammonium Nitrate (CAN) are generally effective.[3][4] In contrast, methods involving lithiation with n-butyllithium followed by quenching with iodine typically lead to exclusive formation of the 5-iodo derivative.[3][4]

Q3: My reaction with Iodine Monochloride (ICl) is producing de-acylated or other unexpected byproducts. What is the cause? A3: The use of ICl can generate hydrochloric acid (HCl) as a byproduct, which can lead to side reactions like de-acylation.[5] It is critical to add a base, such as Lithium Carbonate (Li₂CO₃), to the reaction mixture to neutralize the in-situ generated acid.[3][5]

Part 2: N-Alkylation with 4-Methoxybenzyl Chloride

Q1: My N-alkylation reaction is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1 product? A1: The N-alkylation of asymmetrically substituted pyrazoles often yields a mixture of regioisomers.[6][7] The outcome is influenced by steric effects, the choice of base, solvent, and reaction temperature.[6] Generally, alkylation favors the less sterically hindered nitrogen atom.[6] Using a 4-methoxybenzyl group has been shown to provide good yields, suggesting favorable electronic or steric properties.[8][9]

Q2: The N-alkylation reaction is not proceeding to completion. What can I do to improve the conversion rate? A2: Incomplete N-alkylation can be due to a weak base, insufficient temperature, or a deactivated substrate. For base-mediated alkylation, ensure the base is strong enough to deprotonate the pyrazole nitrogen (e.g., K₂CO₃, NaH).[6] Increasing the reaction temperature can also improve the rate.[6] Alternatively, acid-catalyzed methods using trichloroacetimidates can be effective, particularly with benzylic groups.[8][9]

Q3: Are there alternative methods for N-alkylation if the standard base-mediated approach fails? A3: Yes, an alternative is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[8][9] This method has proven effective for N-alkylation of pyrazoles with various benzylic groups and can be a valuable alternative to traditional methods.[8]

Troubleshooting Guides

Troubleshooting Low Yield in C4-Iodination

If you are experiencing low yields during the iodination step, consider the following troubleshooting strategies:

  • Verify Reaction Completion: Use TLC or LC-MS to monitor the consumption of the starting pyrazole. If the reaction is incomplete, consider increasing the reaction time or temperature.[1]

  • Optimize Iodinating Agent: The choice of reagent is critical. For C4-iodination, I₂/CAN or ICl/Li₂CO₃ are highly effective.[3][4] A comparative summary of different methods is provided in Table 1.

  • Control Reaction pH: When using reagents like ICl, the formation of acid byproducts can hinder the reaction or cause decomposition. The addition of a stoichiometric amount of a mild base like Li₂CO₃ is essential.[5]

  • Consider a "Green" Alternative: A system of molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water is an environmentally friendly method that can provide high yields of 4-iodopyrazoles.[2][3]

Troubleshooting Poor Regioselectivity in N-Alkylation

Achieving high regioselectivity is a common challenge. The following steps can help optimize for the desired N1-alkylated product:

  • Steric Hindrance: The primary directing factor is often sterics. The incoming alkyl group will preferentially bond to the less sterically hindered nitrogen. Analyze the substitution pattern of your pyrazole to predict the likely outcome.[6]

  • Choice of Base and Solvent: The combination of base and solvent can influence the N1/N2 ratio. In aprotic polar solvents like DMF or DMSO, using a carbonate base (e.g., K₂CO₃) is a common starting point.[6] Stronger bases like NaH may be required for less acidic pyrazoles.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer. Experiment with running the reaction at room temperature or even 0 °C before attempting higher temperatures.

  • Alternative Catalyst System: If base-mediated methods consistently give poor selectivity, switch to an acid-catalyzed protocol. The use of 4-methoxybenzyl trichloroacetimidate with a catalytic amount of camphorsulfonic acid (CSA) has been reported to give high yields (92%) for N-alkylation.[8][9]

Data Presentation

Table 1: Comparative Performance of C4-Iodination Methods for Pyrazoles

MethodReagentsSolventTemperatureReaction TimeTypical Yield (%)Notes
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%Effective for 1-acyl-4-iodopyrazoles. Base is crucial to neutralize HCl.[3][5]
Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentEffective for regioselective iodination of various pyrazole derivatives.[3][4]
Molecular Iodine/H₂O₂ I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%A green and practical method using water as the solvent.[2][3]
N-Iodosuccinimide NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.VariableGoodWidely used, acid catalyst can enhance reactivity.[3]

Experimental Protocols

Protocol 1: C4-Iodination using Iodine Monochloride (ICl) This protocol is adapted for a generic pyrazole ester and is based on the highly effective method reported for 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[5]

  • Dissolve the starting pyrazole ester (e.g., Methyl 1H-pyrazole-3-carboxylate) (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • Add Lithium Carbonate (Li₂CO₃) (2.0 equivalents) to the solution.

  • To this stirred suspension, add Iodine Monochloride (ICl) (3.0 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 4-iodopyrazole.[3][5]

Protocol 2: Base-Mediated N-Alkylation This is a general protocol for the N-alkylation of pyrazoles.[6]

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add Methyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 equivalent).

  • Add an anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Add potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 4-methoxybenzyl chloride (1.0-1.2 equivalents) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (e.g., room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.[6]

Visualizations

G cluster_route1 Route 1: Iodination First cluster_route2 Route 2: Alkylation First Start1 Methyl 1H-pyrazole- 3-carboxylate Iodination Step 1: C4-Iodination Start1->Iodination Intermediate1 Methyl 4-iodo-1H-pyrazole- 3-carboxylate Iodination->Intermediate1 Alkylation1 Step 2: N-Alkylation (4-Methoxybenzyl Chloride) Intermediate1->Alkylation1 FinalProduct Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate Alkylation1->FinalProduct Start2 Methyl 1H-pyrazole- 3-carboxylate Alkylation2 Step 1: N-Alkylation (4-Methoxybenzyl Chloride) Start2->Alkylation2 Intermediate2 Methyl 1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate Alkylation2->Intermediate2 Iodination2 Step 2: C4-Iodination Intermediate2->Iodination2 Iodination2->FinalProduct

Caption: Synthetic workflow for the target molecule.

G Start Pyrazole Precursor Reagent Select Iodinating Agent (e.g., ICl, I2/CAN, NIS) Start->Reagent Reaction Perform Electrophilic Substitution Reagent->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Quenching Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product 4-Iodopyrazole Product Purify->Product

Caption: Generalized workflow for electrophilic C4-iodination.

G Start Low N1/N2 Regioselectivity in N-Alkylation Question1 Is the N2 position more sterically hindered? Start->Question1 Answer1_Yes Alkylation should favor N1. Consider other factors. Question1->Answer1_Yes Yes Answer1_No Sterics favor N2. Difficult alkylation. Question1->Answer1_No No Question2 Modify Reaction Conditions: - Lower Temperature - Change Base/Solvent Answer1_Yes->Question2 Question3 Is selectivity improved? Question2->Question3 Answer3_Yes Optimization Successful Question3->Answer3_Yes Yes Answer3_No Consider Alternative Method Question3->Answer3_No No Alternative Switch to Acid-Catalyzed Method (e.g., Imidate) Answer3_No->Alternative

Caption: Troubleshooting logic for N-alkylation regioselectivity.

References

Technical Support Center: Purification of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. This guide addresses specific issues that may arise during experimental work, offering data-driven insights and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound?

A1: The two most effective and commonly cited methods for purifying substituted pyrazoles like the target compound are flash column chromatography on silica gel and recrystallization.[1][2][3][4] Column chromatography is excellent for separating the desired product from regioisomers and other impurities with different polarities, while recrystallization is a powerful technique for obtaining highly pure crystalline material if the crude product is already of reasonable purity.[3][5]

Q2: Why is the separation of regioisomers a common challenge during the synthesis of this compound?

A2: The formation of regioisomeric mixtures is a frequent issue in pyrazole synthesis, particularly when using unsymmetrical starting materials in reactions like the Knorr pyrazole synthesis.[4][6] The N-alkylation step can also produce a mixture of N1 and N2 isomers. These isomers often have very similar polarities, making their separation by chromatography challenging as they may co-elute.[6]

Q3: What are the likely impurities to be encountered during the purification process?

A3: Besides the potential for regioisomers, common impurities include unreacted starting materials (e.g., the N-H pyrazole precursor or 4-methoxybenzyl bromide), byproducts from the iodination reaction, and decomposition products.[4] After iodination reactions, it is also crucial to quench and remove any excess iodine, typically by washing with an aqueous solution of sodium thiosulfate.[1][2]

Troubleshooting Guide

Problem 1: My compound co-elutes with an impurity during column chromatography, appearing as a single or overlapping spot on TLC.

  • Potential Cause: You are likely dealing with a regioisomer, which has a very similar polarity to your target compound.[6] This is a common challenge in the synthesis of asymmetrically substituted pyrazoles.[4][7]

  • Solutions:

    • Optimize Chromatography Conditions: Perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC). A switch from a standard hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system might provide better separation.[6][8] Running a shallower solvent gradient during column chromatography can also improve resolution.

    • Fractional Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective separation method.[3] This involves a series of recrystallization steps to progressively enrich one isomer.

    • Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, if compatible with your solvent system.

Problem 2: The final product has a yellow or brownish tint after purification.

  • Potential Cause: This discoloration is often due to trace amounts of residual iodine from the iodination step.

  • Solutions:

    • Aqueous Wash: During the work-up phase, ensure a thorough wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite to quench all excess iodine.[1][2]

    • Charcoal Treatment: Dissolve the purified compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of celite. This can effectively remove colored impurities.

    • Recrystallization: Recrystallizing the material from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a colorless, crystalline product.[3][9]

Problem 3: The compound fails to crystallize during recrystallization attempts.

  • Potential Cause: The presence of impurities can inhibit crystal lattice formation. The solution may also be too dilute, or the chosen solvent may not be ideal.

  • Solutions:

    • Improve Purity: First, ensure the material is reasonably pure by running it through a silica gel plug or a short column to remove baseline impurities.

    • Concentrate the Solution: Slowly evaporate the solvent until the solution is supersaturated.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed" crystal of the pure compound if available.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) and slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or pentane) until turbidity persists.[3] Allow the mixture to cool slowly.

Data Presentation: Purification Solvent Systems

The following table summarizes common solvent systems used for the purification of analogous pyrazole derivatives, which can serve as a starting point for optimization.

Purification TechniqueSolvent System / EluentTypical Ratios (v/v)Notes
Flash Column Chromatography Hexane / Ethyl Acetate9:1 to 1:1A standard system for moderately polar compounds. Gradient elution is recommended.[8]
Dichloromethane / Methanol100:1 to 25:1Effective for more polar pyrazole derivatives and for separating stubborn isomers.[8]
Petroleum Ether / Ethyl Acetate50:1 to 5:1Another common non-polar system, similar to hexane/ethyl acetate.[8]
Recrystallization n-HexaneN/AUseful for purifying non-polar pyrazole intermediates.[9]
Ethanol or MethanolN/AGood for polar compounds; often used as the "good" solvent in a mixed system.[10]
Hexane / Ethyl Acetate10:0.5A mixed system that can be effective when a single solvent is not ideal.[9]
Ethanol / WaterVariesA common mixed-protic system for polar derivatives.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For less soluble compounds, a "dry loading" method is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the starting non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on the TLC plate.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from a Mixed-Solvent System

This method is useful when no single solvent is ideal. A common pair is Ethyl Acetate (good solvent) and Hexane (poor solvent).

  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a drop or two of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.[3]

Visualization of Workflows

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_analysis Analysis & Primary Purification cluster_outcome Verification & Troubleshooting cluster_end Final Product crude Crude Product tlc Analyze by TLC / LC-MS crude->tlc column Perform Flash Column Chromatography tlc->column  Multiple Spots / Close Rf Values recryst_direct Attempt Direct Recrystallization tlc->recryst_direct  Single Major Spot / Solid Material check_fractions Fractions Pure? column->check_fractions check_crystals Crystals Form & Pure? recryst_direct->check_crystals recolumn Re-column with shallower gradient check_fractions->recolumn  No combine Combine Fractions & Evaporate Solvent check_fractions->combine  Yes recolumn->check_fractions troubleshoot_cryst Troubleshoot Crystallization (e.g., change solvent, seed) check_crystals->troubleshoot_cryst  No isolate Isolate & Dry Crystals check_crystals->isolate  Yes troubleshoot_cryst->recryst_direct pure_product Pure Product combine->pure_product isolate->pure_product

Caption: A workflow for troubleshooting the purification of the target compound.

Purification_Strategy_Selection cluster_input Crude Product Characteristics cluster_methods Recommended Primary Method cluster_secondary Secondary Polishing Step isomers Mixture of Regioisomers (Close TLC Spots) chromatography Flash Column Chromatography isomers->chromatography solid Solid with Minor Impurities (Good TLC Separation) recrystallization Recrystallization solid->recrystallization oily Oily Residue with Multiple Components oily->chromatography recryst_polish Recrystallization for Final Purity chromatography->recryst_polish If solid chrom_polish Chromatography to Remove Impurities recrystallization->chrom_polish If purity is insufficient

Caption: Logic diagram for selecting a suitable purification strategy.

References

"byproduct identification in the synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors, from incomplete reactions to suboptimal conditions. Consider the following:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Iodinating Agent: The choice of iodinating agent is critical.

    • Solution: While molecular iodine (I₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide, ceric ammonium nitrate) is common, for less reactive substrates, N-Iodosuccinimide (NIS) can be more effective.[1]

  • Inappropriate Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: The iodination of pyrazoles is often carried out in solvents like acetic acid, acetonitrile, or water.[1] Ensure your starting material is soluble in the chosen solvent. Gentle heating may be required to drive the reaction to completion.

  • Product Loss During Workup: The purification process might be causing a loss of product.

    • Solution: Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to prevent the loss of the product, which has an ester functionality.

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely byproducts?

Answer: The presence of impurities is a common issue. The most probable byproducts in this synthesis are:

  • Unreacted Starting Material: Incomplete iodination will result in the presence of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

  • Regioisomers: While the 4-position of the pyrazole ring is electronically favored for electrophilic substitution, iodination at the 5-position can occur, leading to the formation of Methyl 5-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.[1]

  • Di-iodinated Product: Excessive iodinating agent or prolonged reaction time can lead to the formation of a di-iodinated pyrazole.

  • Iodination on the Benzyl Ring: The 4-methoxybenzyl group is electron-rich and susceptible to electrophilic substitution. Iodination on the aromatic ring of this protecting group is a possible side reaction.

  • Hydrolysis of the Ester: If the reaction or workup conditions are too acidic or basic, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Question 3: How can I effectively purify the crude this compound?

Answer: Purification can typically be achieved through the following methods:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent way to obtain a highly pure product.

  • Aqueous Washes: During the workup, washing the organic layer with a dilute solution of sodium thiosulfate or sodium bisulfite will remove any excess iodine. A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidizing agent in iodination reactions using molecular iodine?

A1: Molecular iodine (I₂) itself is a relatively weak electrophile. The oxidizing agent, such as hydrogen peroxide or ceric ammonium nitrate (CAN), oxidizes iodide (I⁻) formed during the reaction back to iodine (I₂), and also polarizes the I-I bond, making it a more potent electrophile ("I⁺" source) for the substitution reaction on the pyrazole ring.

Q2: Can I use other protecting groups instead of 4-methoxybenzyl?

A2: Yes, other N-protecting groups can be used. However, the choice of protecting group can influence the reactivity of the pyrazole ring and may require different reaction conditions. The 4-methoxybenzyl group is often chosen for its relative stability and ease of cleavage if required later in a synthetic sequence.

Q3: Is it necessary to protect the pyrazole nitrogen before iodination?

A3: While N-H pyrazoles can be iodinated directly, N-substitution with a group like 4-methoxybenzyl can improve solubility in organic solvents and prevent potential side reactions at the nitrogen.

Data Presentation

Table 1: Common Iodinating Reagents and Conditions for Pyrazole Synthesis

Iodinating AgentOxidant/ActivatorTypical Solvent(s)Typical Temperature
Iodine (I₂)Hydrogen Peroxide (H₂O₂)Water, Acetic AcidRoom Temp. to 60°C
Iodine (I₂)Ceric Ammonium Nitrate (CAN)AcetonitrileReflux
N-Iodosuccinimide (NIS)(none or acid catalyst)Acetonitrile, DMFRoom Temp. to 80°C

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (Starting Material)

  • To a solution of methyl pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodination of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

  • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid.

  • Add molecular iodine (1.1 eq) to the solution.

  • Slowly add 30% hydrogen peroxide (1.2 eq) dropwise while stirring.

  • Heat the reaction mixture to 50-60°C and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Iodination Methyl pyrazole-3-carboxylate Methyl pyrazole-3-carboxylate Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Methyl pyrazole-3-carboxylate->Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate K2CO3, DMF 4-methoxybenzyl chloride 4-methoxybenzyl chloride 4-methoxybenzyl chloride->Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate This compound This compound Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate->this compound Acetic Acid Iodinating Agent (e.g., I2/H2O2) Iodinating Agent (e.g., I2/H2O2) Iodinating Agent (e.g., I2/H2O2)->this compound

Caption: Synthetic pathway for this compound.

Byproduct_Formation Starting Material Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Desired Product This compound Starting Material->Desired Product Iodination (incomplete) Byproduct1 Unreacted Starting Material Starting Material->Byproduct1 Incomplete Reaction Byproduct2 5-iodo Regioisomer Starting Material->Byproduct2 Lack of Regioselectivity Byproduct4 Benzyl Ring Iodination Starting Material->Byproduct4 Side Reaction on Benzyl Ring Byproduct3 Di-iodinated Pyrazole Desired Product->Byproduct3 Over-iodination Byproduct5 Ester Hydrolysis Desired Product->Byproduct5 Harsh Workup (acid/base)

Caption: Potential byproducts in the synthesis of the target compound.

Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product? Start->Problem LowYield Low Yield Problem->LowYield Low Yield ImpureProduct Impure Product Problem->ImpureProduct Impure CheckReaction Check for complete consumption of starting material (TLC/LC-MS) LowYield->CheckReaction IdentifyByproducts Identify byproducts (NMR, MS) ImpureProduct->IdentifyByproducts CheckConditions Review reaction conditions (temp, solvent, reagent stoichiometry) CheckReaction->CheckConditions Incomplete OptimizeWorkup Optimize purification (chromatography, recrystallization) CheckConditions->OptimizeWorkup End End OptimizeWorkup->End AdjustStoichiometry Adjust iodinating agent stoichiometry IdentifyByproducts->AdjustStoichiometry Over-iodination ModifyConditions Modify reaction conditions to improve regioselectivity IdentifyByproducts->ModifyConditions Regioisomers AdjustStoichiometry->OptimizeWorkup ModifyConditions->OptimizeWorkup

Caption: A troubleshooting workflow for the synthesis of the target compound.

References

Technical Support Center: Synthesis of Substituted 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of substituted 4-iodopyrazoles. Iodinated pyrazoles are crucial intermediates in the development of pharmaceuticals and agrochemicals, primarily due to their utility in cross-coupling reactions to build molecular complexity. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 4-iodopyrazoles?

A1: The most prevalent methods involve the direct electrophilic iodination of a pre-synthesized pyrazole ring at the C4-position, which is typically the most nucleophilic site. Common reagents for this transformation include molecular iodine (I₂) in combination with an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl).[1] Alternative approaches include the construction of the iodopyrazole ring system through cycloaddition reactions.

Q2: How can I improve the regioselectivity of iodination to favor the 4-position?

A2: Achieving high regioselectivity for the 4-position is a common challenge. Electrophilic substitution on the pyrazole ring generally favors the 4-position. However, substitution at other positions can occur. To enhance selectivity, consider the steric environment of the pyrazole. Bulky substituents at the N-1 or C-5 positions can sterically hinder substitution at those sites, thus favoring iodination at the 4-position.[2] Reaction conditions can also be optimized to favor the kinetically preferred 4-iodo product.

Q3: What are typical byproducts in 4-iodopyrazole synthesis and how can they be minimized?

A3: Common byproducts include regioisomers (e.g., 5-iodopyrazoles) and products of over-iodination (di- or tri-iodinated pyrazoles).[1][2] To minimize these, it is crucial to carefully control the stoichiometry of the iodinating agent. Monitoring the reaction progress using techniques like TLC or GC-MS and stopping the reaction upon consumption of the starting material can prevent over-iodination.[2]

Q4: Do I need to protect the N-H group of a pyrazole during iodination?

A4: N-H pyrazoles can often be iodinated directly without protection. However, the reaction conditions, particularly the choice of base and solvent, will be critical to avoid deprotonation and potential side reactions.

Q5: What are some greener alternatives for the iodination of pyrazoles?

A5: A more environmentally friendly approach involves the use of molecular iodine with hydrogen peroxide in water.[3] This method is advantageous as it uses a green solvent and the only byproduct is water.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted 4-iodopyrazoles.

Issue 1: Low Yield of 4-Iodopyrazole
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC to ensure full conversion of the starting material.[4] - Consider increasing the reaction time or temperature, as some iodinations, especially on electron-deficient pyrazoles, can be sluggish.[1]
Suboptimal Iodinating Agent - For less reactive or electron-deficient pyrazoles, molecular iodine may not be electrophilic enough.[2] - Consider using a more reactive iodinating agent such as N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA).[2] - A combination of an iodide salt (e.g., KI or NaI) with an oxidant like ceric ammonium nitrate (CAN) or potassium iodate (KIO₃) can generate a more potent iodinating species in situ.[2]
Poor Reaction Conditions - Optimize the solvent based on the solubility of your reactants. Common solvents include acetic acid, acetonitrile, and water.[2] - For less reactive substrates, heating the reaction mixture may be necessary. For example, iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is often conducted at 80 °C.[2]
Product Loss During Workup - Optimize extraction and purification steps. Ensure the pH is appropriate to keep your product in the organic phase. - For solid products, slow crystallization can improve recovery.[4]
Issue 2: Low Purity and Presence of Multiple Spots on TLC
Potential Cause Troubleshooting Suggestion
Formation of Regioisomers - Employ a highly regioselective iodination method. For instance, the use of ceric ammonium nitrate (CAN) with molecular iodine is reported to be highly selective for the 4-position in certain substrates.[5] - Lithiation of the pyrazole at the 5-position with n-butyllithium followed by quenching with iodine can provide exclusive access to 5-iodopyrazoles if that is the desired isomer.[5]
Over-iodination (di- or tri-iodinated products) - Carefully control the stoichiometry of the iodinating agent; use only a slight excess or stoichiometric amounts.[2] - Monitor the reaction progress and stop it as soon as the starting material is consumed.[2]
Unreacted Starting Material - If the product and starting material have similar polarities, purification can be challenging. Drive the reaction to completion or consider a different purification strategy. - An acidic wash during workup can help remove unreacted basic starting materials.[1]
Issue 3: Scale-Up Challenges
Problem Potential Cause & Solution
Decreased Yield on Larger Scale - Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, leading to poor temperature control.[6] Solution: Use a jacketed reactor for better temperature management and consider a semi-batch process for highly exothermic reactions.[6] - Poor Mixing: Inadequate agitation can lead to concentration gradients. Solution: Optimize the impeller design and stirring speed for the reactor size.[6]
Longer Reaction Times - Reactions that are fast on a lab scale may be significantly slower at a larger scale due to mass and heat transfer limitations.[6] Solution: Re-optimize reaction time and temperature for the larger scale.

Alternative Synthesis Routes: Cycloaddition Reactions

Besides direct iodination, substituted pyrazoles can be synthesized through [3+2] cycloaddition reactions. This approach builds the pyrazole ring itself and can be a powerful alternative, especially for accessing highly substituted patterns.

  • 1,3-Dipolar Cycloaddition: A common method involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne surrogate.[7][8] The regioselectivity of this reaction can often be controlled by the nature of the substituents on both the nitrile imine and the dipolarophile.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex pyrazole structures in a single step from three or more starting materials.[9][10] For example, a three-component reaction between a β-ketoester, a hydrazine, and malononitrile can lead to highly functionalized pyrazoles.[9]

  • Aerobic Oxidative [3+2] Cycloaddition: A copper-promoted reaction between N,N-disubstituted hydrazines and propiolates using air as the oxidant provides regioselective access to polysubstituted pyrazoles.[11]

Following the synthesis of the pyrazole core via these methods, a subsequent iodination step can be performed as described previously.

Experimental Protocols

Protocol 1: General Procedure for C4-Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is particularly effective for the C4-iodination of 1-aryl-3-trifluoromethylpyrazoles.[5]

  • Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol), ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg), and elemental iodine (1.3 mmol, 330 mg) in acetonitrile (6 mL).

  • Reflux the reaction mixture overnight.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) and then with water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Green Iodination using Iodine and Hydrogen Peroxide in Water

This protocol offers an environmentally benign route to 4-iodopyrazoles.[3]

  • To a solution of the pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).

  • Stir the mixture at room temperature.

  • Slowly add 30% aqueous hydrogen peroxide (0.6 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, the product can be isolated by filtration or extraction with a suitable organic solvent.

Protocol 3: C5-Iodination via Lithiation

This procedure allows for the specific iodination at the C5 position.[5]

  • Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (2.5 M in hexanes, 1.3 mmol, 0.52 mL) dropwise with vigorous stirring.

  • After 10 minutes, add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL).

  • Allow the reaction mixture to warm to room temperature over 4 hours.

  • Dilute the mixture with dichloromethane (30 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).

  • Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Table 1: Comparison of C4-Iodination Methods for 1-Aryl-3-CF₃-Pyrazoles
Iodinating System Solvent Temperature Time Yield (%) Reference
I₂ / CANMeCNRefluxOvernight60-92[5]
NIS / TFAAcetic Acid / TFA80 °COvernight36-71[2][5]

Yields are substrate-dependent.

Visualizations

G cluster_start Starting Material cluster_reagents Iodination Reagents cluster_process Reaction & Workup cluster_product Product start Substituted Pyrazole reaction Electrophilic Substitution start->reaction reagent1 I₂ / Oxidant (e.g., CAN, H₂O₂) reagent1->reaction reagent2 NIS / Acid (e.g., TFA) reagent2->reaction reagent3 Electrochemical Iodination reagent3->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 4-Iodopyrazole purification->product G cluster_cycloaddition Pyrazole Ring Synthesis cluster_iodination Iodination Step start1 Hydrazine cyclo [3+2] Cycloaddition or Condensation start1->cyclo start2 1,3-Dicarbonyl Compound start2->cyclo pyrazole Substituted Pyrazole cyclo->pyrazole iodination Direct Iodination (e.g., I₂/CAN) pyrazole->iodination product Substituted 4-Iodopyrazole iodination->product G r_node r_node low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes suboptimal_reagent Suboptimal Reagent? incomplete_rxn->suboptimal_reagent No increase_time Increase Time/ Temperature incomplete_rxn->increase_time Yes poor_conditions Poor Reaction Conditions? suboptimal_reagent->poor_conditions No change_reagent Use More Reactive Iodinating Agent (e.g., NIS/TFA) suboptimal_reagent->change_reagent Yes optimize_conditions Optimize Solvent/ Temperature poor_conditions->optimize_conditions Yes check_workup Optimize Workup/ Purification poor_conditions->check_workup No

References

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the Suzuki-Miyura cross-coupling of electron-rich pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My Suzuki coupling reaction with an electron-rich pyrazole is giving a very low yield or no product at all. What are the likely causes and how can I fix it?

A1: Low or no yield in the Suzuki coupling of electron-rich pyrazoles is a common issue and can stem from several factors. The primary culprits are often related to catalyst inhibition and the electronic properties of the pyrazole.

  • Catalyst Inhibition by Pyrazole Nitrogen: The lone pair of electrons on the nitrogen atoms of the pyrazole ring, especially in unprotected N-H pyrazoles, can coordinate to the palladium catalyst. This coordination can deactivate the catalyst and halt the catalytic cycle.[1][2][3]

    • Solution: Employing sterically hindered, electron-rich phosphine ligands can mitigate this issue. Ligands like XPhos and SPhos are bulky and can prevent the pyrazole from binding to the palladium center, thus preserving catalytic activity.[4][5][6][7] Using a higher catalyst loading (e.g., 6-7 mol%) may also be necessary for these challenging substrates.[1]

  • Slow Oxidative Addition: While your pyrazole is electron-rich, if your coupling partner is an aryl chloride, the oxidative addition step can be slow. Aryl chlorides are less reactive than bromides or iodides.[8]

    • Solution: Utilize a more active catalyst system. Precatalysts such as XPhos Pd G2 are designed to facilitate the coupling of less reactive electrophiles.[5][9] Microwave-assisted heating can also be employed to accelerate the reaction and improve yields.[10][11][12][13][14]

  • Poor Solubility of Reagents: If any of your starting materials have poor solubility in the chosen solvent system, the reaction rate will be significantly hampered.[15]

    • Solution: Screen different solvents or solvent mixtures. Common solvent systems for Suzuki couplings of pyrazoles include 1,4-dioxane/water, DME/water, or THF/water.[1][4][16] For particularly insoluble compounds, DMF can be a good option, although it may require more rigorous purification.[15]

Issue 2: Prominent Side Reactions

Q2: I am observing significant amounts of side products, such as dehalogenated pyrazole and homocoupled boronic acid. How can I minimize these?

A2: Side reactions are a frequent challenge in Suzuki couplings. Understanding their mechanisms can help in devising strategies to suppress them.

  • Dehalogenation (or Debromination/Deiodination): This side reaction involves the replacement of the halogen on the pyrazole with a hydrogen atom, leading to an undesired byproduct.[2][3][17] This can be particularly problematic with iodo-pyrazoles.[2][17]

    • Solution:

      • Choice of Halide: If possible, use the bromo or chloro analogue of your pyrazole, as they have been shown to have a reduced tendency for dehalogenation compared to iodopyrazoles.[2][17]

      • Base Selection: The base can play a role in promoting dehalogenation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides.[11]

      • Catalyst System: Using a highly active catalyst system, such as one with the XPhos ligand, can promote the desired cross-coupling pathway over dehalogenation.[12]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is more common with electron-rich heterocyclic and unstable boronic acids.[1][18]

    • Solution:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[18] Diethanolamine-complexed boronic acids (DABO boronates) are also a stable alternative.[19][20]

      • Reaction Conditions: Avoid prolonged heating at high temperatures. Microwave-assisted synthesis can be beneficial by reducing the overall reaction time.[13]

      • Careful Choice of Base: Use a milder base and ensure anhydrous conditions if water is not part of the solvent system, as water can facilitate protodeboronation.

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It can be promoted by the presence of oxygen.[21]

    • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent and ensure the reaction is carried out under an inert atmosphere.[21]

Issue 3: Reaction Optimization

Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my specific electron-rich pyrazole?

A3: The optimal conditions are highly substrate-dependent. A systematic approach to screening reaction parameters is often necessary.

  • Catalyst and Ligand: For electron-rich pyrazoles, especially those with an unprotected N-H group, bulky and electron-donating ligands are generally the best starting point.

    • Recommendation: Start with a palladium precatalyst paired with a Buchwald-type ligand. XPhos and SPhos are excellent choices.[4][5][6][7] Pd(PPh₃)₄ can also be effective for simpler systems.[4][16]

  • Base: The choice of base is critical for activating the boronic acid and for the overall success of the reaction.

    • Recommendation: K₃PO₄ is often a reliable choice for Suzuki couplings of nitrogen-containing heterocycles.[1] Cs₂CO₃ has also been shown to be very effective, sometimes providing higher yields than potassium bases (the "caesium effect").[22][23] Na₂CO₃ is another commonly used base.[4][16]

  • Solvent: A polar aprotic solvent, often with a small amount of water, is typically used.

    • Recommendation: A 4:1 or 5:1 mixture of 1,4-dioxane/water is a robust starting point.[1][4][16] Other options include DME/water or THF/water.[10]

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OMW0.3-0.570-90
P1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-870-95

Table 2: Influence of Base on Suzuki Coupling Yield

BaseSolventTypical Yield Range (%)Notes
K₃PO₄Dioxane/H₂O70-95Often a good choice for N-heterocycles, minimizing side reactions.[1]
Cs₂CO₃DME/H₂O80-98Can significantly enhance reaction rates and yields.[10][22]
Na₂CO₃Dioxane/H₂O75-95A common and effective base for many pyrazole couplings.[4][16]
KOHEtOH/H₂OVariableA strong base that can sometimes lead to side reactions.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [4][16]

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add the degassed 1,4-dioxane and water mixture via syringe.

    • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazoles [10]

  • Materials:

    • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.0 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Cs₂CO₃ (2.5 equiv)

    • DME and Water (10:4 mixture)

  • Procedure:

    • In a microwave vial, combine the 4-iodo-1-methyl-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add the DME and water mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 90 °C for 5-12 minutes.

    • After cooling, concentrate the reaction mixture.

    • Purify the crude residue by silica gel column chromatography.

Visualized Workflows and Pathways

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L2) Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronate_complex Ar-Pd(II)-Ar'(L2) Diaryl Complex transmetalation->boronate_complex reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Coupled Product reductive_elimination->product reactants1 R-X (Halopyrazole) reactants1->oxidative_addition reactants2 Ar'-B(OR)2 (Boronic Acid/Ester) + Base reactants2->transmetalation

Figure 1. The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst Issue: Catalyst Inhibition? start->check_catalyst check_side_reactions Issue: Side Reactions? check_catalyst->check_side_reactions No use_bulky_ligand Solution: Use bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->use_bulky_ligand Yes check_conditions Issue: Suboptimal Conditions? check_side_reactions->check_conditions No dehalogenation Dehalogenation observed? check_side_reactions->dehalogenation Yes screen_solvents Solution: Screen solvents (Dioxane/H2O, DME/H2O) check_conditions->screen_solvents Yes increase_loading Solution: Increase catalyst loading use_bulky_ligand->increase_loading end Improved Yield increase_loading->end protodeboronation Protodeboronation observed? dehalogenation->protodeboronation No change_halide Solution: Switch from I to Br or Cl dehalogenation->change_halide Yes use_milder_base Solution: Use milder base (K3PO4, K2CO3) protodeboronation->use_milder_base Also consider use_boronic_ester Solution: Use boronic ester (pinacol, MIDA) protodeboronation->use_boronic_ester Yes change_halide->end use_milder_base->end use_boronic_ester->end screen_bases Solution: Screen bases (K3PO4, Cs2CO3) screen_solvents->screen_bases use_microwave Solution: Use microwave irradiation screen_bases->use_microwave use_microwave->end

Figure 2. A logical workflow for troubleshooting low yields in pyrazole Suzuki couplings.

References

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This commonly occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] The regioselectivity of this reaction is governed by several key factors:[1][4]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less crowded carbonyl group.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][5]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[6][7] Protic solvents can enhance the character of a carbonyl carbon through hydrogen bonding, influencing the reaction pathway.[8]

  • Temperature: Reaction temperature can be a critical parameter in determining the final ratio of regioisomers.[5]

Q3: Are there alternative methods to the classical Knorr condensation for achieving high regioselectivity?

A3: Yes, several strategies have been developed to overcome the regioselectivity challenges of the Knorr synthesis.[5] These include:

  • Reaction with Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines often proceeds with high and predictable regioselectivity, providing excellent yields of 1,3,5-substituted pyrazoles.[9][10]

  • 1,3-Dipolar Cycloadditions: This approach, which can involve the reaction of a diazo compound with an alkyne, offers a different pathway to the pyrazole core and can provide excellent control over regioselectivity.[5][11]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often utilizing catalysts to control the outcome.[5][12]

  • Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiochemical control.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of a Near 1:1 Mixture of Isomers

This is a frequent problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties.[5]

  • Troubleshooting Steps:

    • Change the Solvent: This is often the most effective first step. Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7] These solvents can dramatically shift the equilibrium towards one regioisomer.

    • Adjust the Reaction pH:

      • Acidic Conditions: Add a catalytic amount of acid (e.g., acetic acid, HCl). This can protonate the more nucleophilic nitrogen of the substituted hydrazine, altering the course of the initial attack.[1]

      • Basic Conditions: Use a base to deprotonate the pyrazole anion, which can influence reactivity based on steric constraints.[13]

    • Modify Reaction Temperature: Systematically vary the temperature (e.g., run at 0 °C, room temperature, and reflux) to determine if there is a thermodynamic or kinetic preference for the formation of one isomer.

    • Re-evaluate Substrate Design: If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias between the two carbonyl groups.

Issue 2: The Major Product is the Undesired Regioisomer

Sometimes, the reaction conditions favor the formation of the regioisomer that is not the target compound.

  • Troubleshooting Steps:

    • Reverse Polarity of Attack: The key is to alter which nitrogen of the hydrazine attacks which carbonyl first.

      • If the reaction was run in an acidic medium, try neutral or basic conditions, and vice-versa.

      • As seen in the data table below, switching from a standard protic solvent (Ethanol) to a fluorinated one (HFIP) can invert or significantly enhance the isomeric ratio.

    • Utilize an Alternative Synthetic Route: Consider a different synthetic strategy altogether, such as the reaction of an acetylenic ketone with the hydrazine, which follows a different regiochemical pathway.[9]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

The following table summarizes quantitative data from the literature, highlighting the profound effect of solvent choice on the regioisomeric ratio (Isomer A vs. Isomer B).[6]

1,3-Diketone (R¹)SolventIsomer Ratio (A:B)Total Yield (%)
PhenylEthanol (EtOH)40:6080
Phenyl2,2,2-Trifluoroethanol (TFE)85:1575
Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:178
2-FurylEthanol (EtOH)55:4582
2-Furyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:180
MethylEthanol (EtOH)65:3570
Methyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)95:568

Data adapted from Fustero, S. et al., J. Org. Chem. 2008, 73, 9, 3523–3529.[6] Isomer A corresponds to the 1-methyl-5-R¹-3-CF₃-pyrazole, and Isomer B corresponds to the 1-methyl-3-R¹-5-CF₃-pyrazole.

Experimental Protocols

Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)pyrazole using HFIP

This protocol is a general guideline for the regioselective synthesis of a pyrazole using a fluorinated alcohol as a solvent, based on published methods.[2]

  • Materials:

    • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione in HFIP (approx. 0.1 M concentration).

    • Addition of Hydrazine: To the stirred solution, add methylhydrazine dropwise at room temperature.

    • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the HFIP solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer with high purity.

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products start_dk Unsymmetrical 1,3-Diketone intermediate_A Intermediate A (Attack at C1) start_dk->intermediate_A Pathway 1 intermediate_B Intermediate B (Attack at C2) start_dk->intermediate_B Pathway 2 start_hy Substituted Hydrazine start_hy->intermediate_A start_hy->intermediate_B product_A Regioisomer A intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer B intermediate_B->product_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to two regioisomers.

Troubleshooting_Workflow start Start: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) step1 Change Solvent to Fluorinated Alcohol (TFE/HFIP) start->step1 decision1 Regioselectivity Improved? step1->decision1 step2 Adjust Reaction pH (Acidic or Basic Catalysis) decision1->step2 No end_success End: Desired Regioisomer Obtained decision1->end_success Yes decision2 Regioselectivity Improved? step2->decision2 step3 Vary Reaction Temperature decision2->step3 No decision2->end_success Yes step3->decision1 Re-evaluate end_fail Consider Alternative Synthetic Route step3->end_fail

Caption: A logical workflow for troubleshooting poor regioselectivity.

Influencing_Factors center_node Regioselectivity in Pyrazole Synthesis factor1 Electronic Effects (EWG/EDG) center_node->factor1 factor2 Steric Hindrance center_node->factor2 factor3 Solvent Choice (e.g., HFIP, TFE, EtOH) center_node->factor3 factor4 Reaction pH (Acidic/Basic) center_node->factor4 factor5 Temperature center_node->factor5

References

"stability issues of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Welcome to the technical support center for This compound . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability issues arise from the three key functional groups in the molecule:

  • N-(4-methoxybenzyl) (PMB) group: This protecting group is susceptible to cleavage under strong acidic and certain oxidative conditions.[1][2][3][4][5][6][7][8][9][10]

  • C-I bond: The carbon-iodine bond on the pyrazole ring can be labile, particularly under conditions that favor reduction, radical reactions, or in some palladium-catalyzed cross-coupling reactions where deiodination can be a side reaction.[11]

  • Methyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions.[12][13][14]

Q2: Under what acidic conditions is the N-PMB group likely to be cleaved?

A2: The N-PMB group is known to be cleaved by strong acids such as trifluoroacetic acid (TFA) and triflic acid (TfOH).[3][7] While it may be stable to milder acidic conditions, prolonged exposure or elevated temperatures can lead to its removal.

Q3: Can the C-I bond be a point of instability?

A3: Yes, the C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage. This can occur via reductive deiodination, radical-mediated reactions, or as a side reaction in some cross-coupling protocols, such as Suzuki-Miyaura couplings.[11]

Q4: Is the methyl ester group stable during reactions?

A4: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[12][13] Basic hydrolysis is typically rapid, while acidic hydrolysis may require harsher conditions or prolonged reaction times.

Q5: Are there any known incompatibilities with common reagents or reaction types?

A5: Yes, based on the lability of its functional groups, potential incompatibilities include:

  • Strong Brønsted or Lewis acids: Risk of N-PMB cleavage and potentially ester hydrolysis.[3][7][9]

  • Strong bases (e.g., NaOH, KOH): High risk of rapid methyl ester hydrolysis.

  • Oxidizing agents like DDQ or CAN: High risk of N-PMB cleavage.[1][2][5][6][15]

  • Certain reductive conditions: Risk of deiodination of the C-I bond.

  • Grignard reagents: These are highly basic and nucleophilic and can react with the ester group.[16][17][18][19][20]

Troubleshooting Guides

Issue 1: Unexpected N-Deprotection (Loss of the 4-methoxybenzyl group)

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Mass spectrometry data showing a loss of 121 amu (mass of the PMB group).

  • ¹H NMR signals corresponding to the PMB group (aromatic protons around 6.8-7.2 ppm, benzylic CH₂ protons around 5.2-5.5 ppm, and methoxy protons around 3.8 ppm) disappear.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Reaction conditions are too acidic. - If possible, switch to a non-acidic or less acidic catalyst. - Consider using a buffer to maintain a neutral pH. - If acidic conditions are necessary, try running the reaction at a lower temperature.
Use of strong oxidizing agents (e.g., DDQ, CAN). - The PMB group is intentionally cleaved by these reagents. If this is not the desired outcome, an alternative protecting group should be considered for the synthesis.[1][2][5][6][15]
Issue 2: Deiodination of the Pyrazole Ring

Symptoms:

  • Mass spectrometry data indicating the replacement of iodine with hydrogen (mass loss of 126 amu).

  • Disappearance of the pyrazole C-H singlet in the ¹H NMR spectrum (if the 4-position was the only substitution).

Potential Causes & Solutions:

Cause Troubleshooting Steps
Reductive side reactions. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude reducing agents from the air. - If a reducing agent is part of the reaction, consider a milder alternative.
Side reaction in Palladium-catalyzed cross-coupling. - This is a known side reaction, particularly in Suzuki couplings.[11] - Optimize the reaction conditions: try different palladium sources, ligands, bases, and solvents. - Lowering the reaction temperature may also help.
Radical-mediated decomposition. - Protect the reaction from light. - Add a radical scavenger if compatible with the desired reaction.
Issue 3: Hydrolysis of the Methyl Ester

Symptoms:

  • Formation of a more polar byproduct, which may be soluble in aqueous base.

  • Mass spectrometry data consistent with the carboxylic acid.

  • Disappearance of the methyl ester singlet (around 3.9 ppm) in the ¹H NMR spectrum.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Presence of strong acid or base. - If possible, perform the reaction under neutral conditions. - If a base is required, consider using a non-nucleophilic, hindered base. - For acidic conditions, minimize reaction time and temperature.
Water in the reaction mixture. - Ensure all solvents and reagents are anhydrous.

Data Presentation: Semi-Quantitative Stability Assessment

Table 1: Stability under Acidic Conditions

Functional GroupReagent/ConditionStabilityPotential Side Reaction
N-PMBMild Acid (e.g., AcOH)MediumSlow cleavage
N-PMBStrong Acid (e.g., TFA, TfOH)Unstable Cleavage [3][7][9]
C-IAcidic ConditionsHighGenerally stable
Methyl EsterAqueous AcidMediumHydrolysis

Table 2: Stability under Basic Conditions

Functional GroupReagent/ConditionStabilityPotential Side Reaction
N-PMBNon-nucleophilic baseHighGenerally stable
C-IStrong BaseMedium-LowPotential for deiodination
Methyl EsterAqueous Base (e.g., NaOH, LiOH)Unstable Rapid Hydrolysis [12][13]

Table 3: Stability under Oxidative and Reductive Conditions

Functional GroupReagent/ConditionStabilityPotential Side Reaction
N-PMBDDQ, CANUnstable Cleavage [1][2][5][6][15]
C-IGeneral OxidantsHighGenerally stable
Methyl EsterGeneral OxidantsHighGenerally stable
N-PMBCatalytic HydrogenationLowPotential for cleavage
C-ICatalytic Hydrogenation/Strong ReductantsLowDeiodination
Methyl EsterMild Reductants (e.g., NaBH₄)HighGenerally stable

Table 4: Stability in Common Synthetic Transformations

Functional GroupReaction TypeStabilityPotential Side Reaction
N-PMBPalladium Cross-CouplingHighGenerally stable
C-IPalladium Cross-CouplingMediumDeiodination (substrate/condition dependent)[11]
Methyl EsterPalladium Cross-CouplingHighGenerally stable
N-PMBGrignard ReactionHighGenerally stable
C-IGrignard ReactionLowPotential for Grignard exchange
Methyl EsterGrignard ReactionUnstable Addition of Grignard reagent [17][20]

Experimental Protocols

Proposed Synthesis of this compound

This is a plausible multi-step synthesis based on established methods for pyrazole synthesis, N-alkylation, and iodination.[21][22][23][24][25][26][27][28][29][30][31]

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

  • This step would typically involve the condensation of a suitable 1,3-dicarbonyl equivalent with hydrazine.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

  • To a solution of Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 3: Iodination of the Pyrazole Ring

  • Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

  • Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq).[21][32][33][34]

  • If the pyrazole is deactivated, a catalytic amount of a strong acid like TFA may be required.[33]

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to afford the final product, this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Workflow start Methyl 1H-pyrazole-3-carboxylate step2 N-Alkylation with 4-Methoxybenzyl Chloride start->step2 K₂CO₃, DMF step3 Iodination with NIS step2->step3 Purification product Methyl 4-iodo-1-(4-methoxybenzyl)- 1H-pyrazole-3-carboxylate step3->product Purification

Caption: A plausible synthetic workflow for this compound.

stability_pathways cluster_degradation Potential Degradation Pathways main_compound This compound deprotection N-Deprotection Product (Methyl 4-iodo-1H-pyrazole-3-carboxylate) main_compound->deprotection Strong Acid (TFA) or Oxidizing Agent (DDQ) deiodination Deiodination Product (Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate) main_compound->deiodination Reductive Conditions or Pd-Coupling Side Reaction hydrolysis Ester Hydrolysis Product (4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylic acid) main_compound->hydrolysis Aqueous Acid or Base

Caption: Potential degradation pathways for the target molecule under different reaction conditions.

troubleshooting_logic cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Unexpected Result in Reaction check_tlc Analyze TLC Plate start->check_tlc check_ms Analyze Mass Spec Data start->check_ms check_nmr Analyze NMR Spectrum start->check_nmr is_deprotection Loss of PMB group? check_tlc->is_deprotection check_ms->is_deprotection check_nmr->is_deprotection is_deiodination Loss of Iodine? is_deprotection->is_deiodination No solution_acid Reduce Acidity/ Change Oxidant is_deprotection->solution_acid Yes is_hydrolysis Loss of Methyl Ester? is_deiodination->is_hydrolysis No solution_redox Inert Atmosphere/ Optimize Coupling is_deiodination->solution_redox Yes solution_base Neutral Conditions/ Anhydrous Solvents is_hydrolysis->solution_base Yes

Caption: A logical workflow for troubleshooting unexpected side reactions during experiments.

References

Technical Support Center: Removal of Palladium Catalyst from Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of residual palladium from pyrazole coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my pyrazole product critical?

A1: The removal of palladium is crucial for several reasons. Firstly, palladium is a toxic heavy metal, and stringent regulatory guidelines exist for the maximum allowable amount in active pharmaceutical ingredients (APIs).[1][2] For instance, the International Council for Harmonisation (ICH) Q3D guidelines specify a limit of 10 ppm for oral consumption of palladium.[1][3] Secondly, residual palladium can interfere with downstream chemical reactions or biological assays.[4] Finally, failure to remove the catalyst can compromise the purity, stability, and safety of the final drug product.

Q2: What are the common methods for removing palladium catalysts after a reaction?

A2: Several methods are employed to remove palladium residues, each with its own advantages and limitations. Common techniques include:

  • Filtration: Effective for heterogeneous catalysts or precipitated palladium black. Often performed using a pad of Celite®.[5][6][7]

  • Adsorption with Scavengers: Using materials that chelate or adsorb palladium. These include functionalized silica (e.g., thiol-based), activated carbon, and specialized resins.[2][8][9][10]

  • Chromatography: Column chromatography can separate the desired product from the catalyst and other impurities.[5][11]

  • Crystallization: Can be effective but sometimes concentrates the metal impurities within the crystal structure.[2]

  • Extraction: Liquid-liquid extraction can be used to remove certain palladium species.[5]

Q3: In what forms can residual palladium exist in the reaction mixture?

A3: Upon completion of a coupling reaction, residual palladium can exist in various oxidation states, most commonly as soluble Pd(II) species or as insoluble, colloidal Pd(0), often referred to as palladium black.[8][12] The effectiveness of a removal strategy often depends on the specific form of the palladium present. For example, simple filtration is effective for palladium black but not for soluble species.[7]

Q4: How can I determine the concentration of residual palladium in my sample?

A4: Several analytical techniques are available to quantify trace levels of palladium. The most common and accurate methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[13][14] Other methods like high-energy polarized-beam energy-dispersive X-ray fluorescence (XRF) and catalysis-based fluorometric methods have also been developed for rapid analysis.[1][13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Problem 1: Filtration through Celite® is incomplete, and the filtrate is still colored.

  • Possible Cause: The palladium exists as fine colloidal particles (Pd(0)) or soluble palladium species (e.g., Pd(II)) that are passing through the Celite® pad.[7]

  • Solution:

    • Use a Scavenger: If soluble palladium is suspected, switch to a scavenging method. Thiol-functionalized silica scavengers are often effective for capturing soluble palladium species.[15][16]

    • Induce Precipitation: Try to precipitate the soluble palladium by adding a reducing agent or an anti-solvent before filtration.

    • Activated Carbon Treatment: Treat the solution with activated carbon, which can adsorb both Pd(0) and Pd(II) species, before filtering through Celite®.[10][15]

Problem 2: A significant amount of my pyrazole product is lost after using a scavenger.

  • Possible Cause: The scavenger is non-selectively binding to your product in addition to the palladium. This is a known issue with highly effective adsorbents like activated carbon.[2]

  • Solution:

    • Optimize Scavenger Amount: Reduce the amount (equivalents or wt%) of the scavenger used. Perform a small-scale experiment to find the minimum amount required for effective palladium removal without significant product loss.[7][15]

    • Wash the Scavenger: After filtration, wash the used scavenger with a fresh portion of the solvent to recover any adsorbed product.[7]

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea).[15] Some may have a lower affinity for your specific pyrazole derivative.[7] Polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT) has shown high selectivity for palladium with minimal product loss in some systems.[4][16]

Problem 3: My chosen scavenger is not effectively removing the palladium.

  • Possible Cause 1: Incorrect Scavenger Selection: The scavenger's functional group may not be suitable for the oxidation state of the palladium in your mixture.[15] For example, thiol-based scavengers are particularly effective for soft metals like Pd(II).[15]

  • Solution 1: Screen a variety of scavengers to find one that is effective for your specific reaction conditions. Multidentate sulfur-based silica scavengers have been shown to be effective for removing palladium in various oxidation states.[8]

  • Possible Cause 2: Suboptimal Conditions: Time, temperature, and mixing can significantly impact scavenger performance.

  • Solution 2: Optimize the scavenging conditions. Increase the stirring time or gently heat the mixture, as this can improve efficiency for some scavengers.[15] Ensure vigorous stirring to maximize contact between the scavenger and the dissolved palladium species.[15]

  • Possible Cause 3: Product-Palladium Complexation: The pyrazole product itself may form a stable complex with palladium, preventing the scavenger from accessing and binding to the metal.

  • Solution 3: Try altering the chemical environment before adding the scavenger. This could involve changing the solvent or adding a competing ligand to disrupt the product-palladium complex.[15]

Problem 4: Recrystallization fails to reduce palladium levels sufficiently.

  • Possible Cause: Palladium species may be co-crystallizing with your product or getting trapped within the crystal lattice.[2]

  • Solution:

    • Pre-treatment: Use a scavenging step before the final recrystallization. This removes the bulk of the palladium, making the recrystallization more effective as a final polishing step.

    • Solvent System: Experiment with different solvent/anti-solvent systems for the recrystallization, as this can affect how impurities are purged from the crystal lattice.

Data Presentation: Scavenger Performance

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques reported in the literature.

Table 1: Performance of Sulfur-Based Silica Scavengers [8]

Reaction TypeInitial Pd (ppm)ScavengerFinal Pd (ppm)Removal Efficiency
Deprotection>200Scavenger 27>96.5%
Suzuki Coupling180Scavenger 1<1>99.4%
Sonogashira340Scavenger 22>99.4%

Table 2: Comparison of Activated Carbon and Silica-Thiol Scavengers

CatalystInitial Pd (ppm)ScavengerFinal Pd (ppm)
Pd(PPh₃)₄1250Carboxen® 564 (Carbon)12
Pd(PPh₃)₄1250Silica-Thiol>100 (approx)

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal by Filtration

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.[5][7]

  • Prepare Celite® Pad: Place filter paper in a Büchner or sintered glass funnel and add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a flat bed.[7]

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply a gentle vacuum to facilitate filtration.[7]

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[5][7]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product, now free of heterogeneous palladium.

Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents or a specified wt% relative to the crude product) to the solution.[15]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature. The required time can range from 2 to 24 hours.[15] It is advisable to monitor the palladium concentration periodically by analyzing small aliquots.

  • Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger. A simple gravity or vacuum filtration is sufficient.[15]

  • Washing & Concentration: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure.

Visualizations

G cluster_0 Post-Reaction cluster_1 Palladium Removal Workflow cluster_2 Analysis & Final Purification A Pyrazole Coupling Reaction Complete B Initial Workup (e.g., Extraction) A->B C Select Pd Removal Method (Filtration, Scavenging, etc.) B->C D Execute Removal Protocol C->D E Isolate Crude Product D->E F Analyze Residual Pd (e.g., ICP-MS) E->F G < 10 ppm? F->G H Final Purification (Recrystallization / Chromatography) G->H Yes J Repeat Removal Step or Select New Method G->J No I Pure Product H->I J->C

Caption: General workflow for palladium removal and product purification.

G cluster_filtration Filtration Issues cluster_scavenging Scavenging Issues start High Residual Pd Detected After Initial Purification q1 What was the initial purification method? start->q1 a1 Filtration through Celite q1->a1 Filtration b1 Scavenging q1->b1 Scavenging q2 Is the filtrate black/colored? a1->q2 a2 Indicates soluble Pd or fine colloidal particles q2->a2 Yes end_node Re-analyze Pd Levels q2->end_node No (Check other issues) a3 Action: Treat with scavenger (e.g., Thiol-Silica) or Activated Carbon, then re-filter a2->a3 a3->end_node q3 Is there significant product loss? b1->q3 b2 Action: Reduce scavenger amount, wash scavenger post-filtration, or screen different scavengers q3->b2 Yes q4 Is removal ineffective? q3->q4 No b2->end_node b3 Action: Optimize time/temp, ensure vigorous mixing, or screen different scavengers q4->b3 Yes q4->end_node No (Check other issues) b3->end_node

References

Validation & Comparative

Comparative Analysis of the Predicted Biological Activity of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data on the biological activity of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has been identified in publicly available scientific literature. This guide provides a comparative analysis based on the established structure-activity relationships (SAR) of structurally related pyrazole derivatives. The predicted activities are inferred from experimental data on analogous compounds and should be validated through empirical testing.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide explores the potential biological activities of this compound by comparing it with other pyrazole derivatives for which experimental data is available. The analysis focuses on how the specific structural features of the target compound—the methyl ester at position 3, the iodo group at position 4, and the 4-methoxybenzyl group at position 1—may influence its biological profile.

Predicted Biological Activities and Comparative Data

Based on the structure-activity relationships of analogous pyrazole compounds, this compound is predicted to possess potential anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The pyrazole core is a common feature in many anticancer agents that target various signaling pathways involved in cell proliferation and survival.[1][4] The substitution pattern on the pyrazole ring significantly influences the cytotoxic efficacy.

Structure-Activity Relationship Analysis:

  • Pyrazole-3-carboxylate Moiety: The presence of an ester or amide group at the C3 position of the pyrazole ring has been associated with anticancer activity. For instance, various pyrazole-3-carboxylate derivatives have demonstrated inhibitory effects against different cancer cell lines.[5]

  • Substitution at N1: The nature of the substituent at the N1 position is critical for activity. Large aromatic groups, such as the 4-methoxybenzyl group in the target compound, have been shown to be favorable for cytotoxic activity against various cancer cell lines.[1]

  • Substitution at C4: Halogenation at the C4 position, such as with an iodo group, can enhance lipophilicity and potentially improve cell membrane permeability, which may contribute to increased anticancer activity.

Comparative Data for Anticancer Activity of Pyrazole Derivatives:

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 - 6.77[1]
5-Alkylated Selanyl-1H-pyrazole DerivativesHepG213.85 - 15.98[1]
Pyrazolo[3,4-b]pyridine AnalogsHepG2, MCF7, HeLa3.11 - 4.91[1]
Pyrazole-naphthalene AnalogsMCF72.78[1]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI0.04[5]
Indenopyrazole DerivativesK562, A5490.19 - 0.26[6]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-4686.45 (48h)[7]
Antimicrobial Activity

Pyrazole derivatives have been investigated for their potential as antibacterial and antifungal agents.[2][8] The mechanism of action for their antimicrobial effects is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.[2][9]

Structure-Activity Relationship Analysis:

  • Pyrazole Core: The pyrazole nucleus itself is a key pharmacophore for antimicrobial activity.

  • Substituents: The nature and position of substituents on the pyrazole ring can modulate the antimicrobial spectrum and potency. For example, the presence of halogen atoms can enhance antibacterial activity.[2] Naphthyl-substituted pyrazoles have shown potent inhibition of Gram-positive bacteria.[2]

Comparative Data for Antimicrobial Activity of Pyrazole Derivatives:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Naphthyl-substituted Pyrazole-derived HydrazonesS. aureus, A. baumannii0.78 - 1.56
Pyrazole-triazole HybridsGram-positive & Gram-negative bacteria10 - 15[2]
Indole-attached Imines of PyrazoleE. coli (drug-resistant)IC50: 1.0 µM[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus, B. subtilis, K. pneumoniae, E. coli62.5 - 125
Pyrazole derivative 9S. aureus, S. epidermidis, E. faecalis, E. faecium (including MDR strains)4[10]
Anti-inflammatory Activity

Many pyrazole-containing compounds are known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][11][12]

Structure-Activity Relationship Analysis:

  • Di-aryl Pyrazole Scaffold: A common feature of many COX-2 inhibitory pyrazoles is the presence of two aryl groups at positions 1 and 3 or 3 and 5. The 1-(4-methoxybenzyl) group in the target compound is an aryl substituent that could contribute to anti-inflammatory activity.

  • Substituents on Aryl Rings: The nature of substituents on the aryl rings can significantly impact COX-2 selectivity and potency.

Comparative Data for Anti-inflammatory Activity of Pyrazole Derivatives:

Compound/Derivative ClassIn Vivo ModelActivityReference
Pyrazolone Derivatives (Compounds 4, 6, 7, 8, 10, 12, 13)Acetic acid-induced writhing76.5 - 90.3% protection[13]
Pyrazoline Derivatives (2d, 2e)Carrageenan-induced paw edemaPotent inhibition[12]
Pyrazole-Thiophene Derivatives (5e, 5f)Acetic acid-induced writhingPotent analgesics[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[12][13]

Protocol:

  • Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle are administered orally or intraperitoneally to the respective groups.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of each animal to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

Predicted Signaling Pathways for Anticancer Activity of Pyrazole Derivatives

anticancer_pathways cluster_pyrazole Pyrazole Derivative cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Pyrazole Methyl 4-iodo-1-(4-methoxybenzyl) -1H-pyrazole-3-carboxylate (Predicted Target) EGFR EGFR Pyrazole->EGFR VEGFR VEGFR Pyrazole->VEGFR CDK CDK Pyrazole->CDK Tubulin Tubulin Pyrazole->Tubulin DNA DNA Pyrazole->DNA Proliferation Inhibition of Proliferation EGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis CellCycle Cell Cycle Arrest CDK->CellCycle Tubulin->CellCycle Apoptosis Induction of Apoptosis DNA->Apoptosis

General Experimental Workflow for In Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer Cell Lines) Seeding 3. Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep 2. Compound Preparation (Serial Dilutions) Treatment 4. Treatment with Pyrazole Derivatives CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubation (e.g., 48h) Treatment->Incubation MTT 6. MTT Assay Incubation->MTT Absorbance 7. Absorbance Reading MTT->Absorbance IC50 8. IC50 Calculation Absorbance->IC50

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, analysis of structure-activity relationships within the pyrazole class of compounds suggests it has the potential to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The presence of a methyl ester at C3, an iodo group at C4, and a 4-methoxybenzyl group at N1 are all features that have been associated with these biological activities in other pyrazole derivatives. This comparative guide provides a framework for predicting its biological profile and highlights the need for empirical studies to validate these hypotheses and to fully characterize the therapeutic potential of this specific molecule. Researchers are encouraged to use the provided experimental protocols as a starting point for the biological evaluation of this and other novel pyrazole compounds.

References

A Comparative Guide to Suzuki and Stille Coupling for 4-Iodopyrazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of the pyrazole core is a critical step in synthesizing a vast range of therapeutic agents.[1] Among the most powerful methods for creating carbon-carbon bonds are palladium-catalyzed cross-coupling reactions.[2] This guide provides an objective, data-driven comparison of two prominent methods—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of 4-iodopyrazole.

4-Iodopyrazole is a highly reactive and valuable intermediate in these reactions.[3][4] The low strength of the carbon-iodine bond facilitates rapid oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to its bromo- or chloro-counterparts.[3] However, this high reactivity can also introduce challenges. This guide will explore the distinct advantages and disadvantages of each coupling method for this specific application.

Catalytic Cycles: A Visual Overview

The Suzuki and Stille couplings proceed through similar catalytic pathways involving a palladium catalyst. The core steps are oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent used in the transmetalation step.

G General Catalytic Cycles of Suzuki and Stille Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA R¹-Pd(II)-X (Oxidative Addition Intermediate) S_Pd0->S_OA R¹-X (4-Iodopyrazole) S_TM R¹-Pd(II)-R² (Transmetalation Intermediate) S_OA->S_TM R²-B(OR)₂ + Base S_TM->S_Pd0 S_RE R¹-R² (Coupled Product) S_TM->S_RE Reductive Elimination label_S_RE Reductive Elimination S_TM->label_S_RE label_S_RE->S_Pd0 St_Pd0 Pd(0)L_n St_OA R¹-Pd(II)-X (Oxidative Addition Intermediate) St_Pd0->St_OA R¹-X (4-Iodopyrazole) St_TM R¹-Pd(II)-R² (Transmetalation Intermediate) St_OA->St_TM R²-SnR₃ (No Base Required) St_TM->St_Pd0 St_RE R¹-R² (Coupled Product) St_TM->St_RE Reductive Elimination label_St_RE Reductive Elimination St_TM->label_St_RE label_St_RE->St_Pd0

Caption: Catalytic cycles of Suzuki and Stille coupling.

Head-to-Head Comparison

The choice between Suzuki and Stille coupling hinges on a trade-off between reagent toxicity, reaction conditions, functional group tolerance, and potential side reactions.

Suzuki-Miyaura Coupling: This is often the preferred method due to the low toxicity and environmental impact of the organoboron reagents and their byproducts.[5] The reaction is robust and versatile, with a wide range of commercially available boronic acids and esters.[4] However, a significant drawback when using the highly reactive 4-iodopyrazole is its propensity to undergo a competing dehalogenation (or hydrodehalogenation) side reaction, which can reduce the yield of the desired coupled product.[3][6] This issue is particularly notable with electron-rich heteroaryl halides.[6] In some cases, the less reactive 4-bromopyrazole may provide a more reliable and higher yield.[3]

Stille Coupling: This method utilizes organostannane (organotin) reagents. A key advantage of the Stille reaction is its excellent functional group tolerance, as it often proceeds under neutral conditions without the need for a strong base.[5] Organostannanes are generally stable to air and moisture.[7][8] This robustness can make Stille coupling the superior choice for complex substrates with sensitive functionalities or where the corresponding boronic acid is unstable.[5] However, the primary and most significant drawback is the high toxicity of organotin compounds and the difficulty in completely removing tin byproducts from the final product, which is a major concern in drug development.[7][9][10]

Data Presentation

The following tables summarize the key parameters and performance characteristics of each reaction for the derivatization of 4-iodopyrazole.

Table 1: Comparison of General Reaction Parameters

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.[5]High toxicity of organotin reagents and byproducts.[7][9][11]
Key Reagents Palladium catalyst, ligand, base (e.g., K₂CO₃, Cs₂CO₃).[4]Palladium catalyst, ligand, organostannane.[8]
Requirement of Base Essential for transmetalation.[5]Generally not required.[5]
Solvent Systems Typically ethers (DME, dioxane), alcohols, or toluene with water.[4][12]Aprotic polar solvents (e.g., DMF, THF).[10][13]
Byproduct Removal Boron byproducts are typically water-soluble and easily removed.[5]Tin byproducts can be challenging to remove, often requiring special workup procedures (e.g., KF wash).[5][9]

Table 2: Performance Comparison for 4-Iodopyrazole Derivatization

Performance MetricSuzuki CouplingStille Coupling
Reactivity of 4-Iodopyrazole High, due to facile oxidative addition.[3][4]High, expected to be more reactive than 4-bromopyrazole.[3]
Key Side Reaction Hydrodehalogenation (loss of iodine) is a significant competing reaction, reducing yield.[3][6]Generally fewer side reactions; high functional group tolerance.[3][5]
Functional Group Tolerance Good, but can be sensitive to the required base.[5]Excellent, tolerates a wide range of functional groups.[3][5]
Steric Hindrance Can be more sensitive to sterically demanding coupling partners.[14][15]Often more effective for sterically hindered substrates.[14]
Typical Yields Can be moderate to high, but often compromised by dehalogenation.[3]Often provides robust and high yields, especially with complex substrates.[14]
Decision-Making Workflow

Choosing the optimal method requires careful consideration of the specific substrate, available reagents, and project requirements, particularly regarding toxicity.

G start Start: Derivatize 4-Iodopyrazole toxicity Is organotin toxicity a major concern for the final compound? start->toxicity boronic_acid Is the required boronic acid/ester stable and commercially available? toxicity->boronic_acid Yes functional_group Does the substrate have base-sensitive functional groups? toxicity->functional_group No boronic_acid->functional_group Yes stille Choose Stille Coupling (Ensure rigorous purification to remove tin) boronic_acid->stille No dehalogenation Is dehalogenation a significant issue in initial Suzuki trials? suzuki Choose Suzuki Coupling (Optimize to minimize dehydrogenation) dehalogenation->suzuki No consider_bromo Consider using 4-Bromopyrazole for Suzuki dehalogenation->consider_bromo Yes functional_group->dehalogenation No functional_group->stille Yes consider_bromo->stille

Caption: Decision workflow for selecting a coupling method.

Experimental Protocols

The following are representative protocols adapted from literature procedures. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole

(Adapted from BenchChem Application Notes)[4]

  • Reagent Preparation : To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as 3 mL of 1,2-dimethoxyethane (DME) and 1.2 mL of water.

  • Inert Atmosphere : Purge the vial with an inert gas (argon or nitrogen) and seal it.

  • Reaction : Place the vial in a microwave reactor and irradiate the mixture at 90-120°C for 10-30 minutes. Monitor reaction progress by TLC or LC-MS.

  • Workup : After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Stille Coupling of 4-Iodopyrazole

(General protocol adapted for 4-iodopyrazole)[5]

  • Reagent Preparation : In a reaction vessel under an inert atmosphere (argon or nitrogen), dissolve 4-iodopyrazole (1.0 equiv) and the organostannane reagent (e.g., Aryl-Sn(n-Bu)₃, 1.1 equiv) in anhydrous, degassed DMF.

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%). In some cases, a copper(I) iodide (CuI) co-catalyst can be beneficial.

  • Reaction : Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Tin Removal : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour to precipitate tin byproducts.[9]

  • Filtration and Extraction : Filter the resulting slurry through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.[5]

Conclusion

Both Suzuki and Stille couplings are highly effective for the derivatization of 4-iodopyrazole, but they present a clear trade-off.

The Suzuki coupling is the method of choice when prioritizing low toxicity and ease of purification.[5] However, researchers must be prepared to address and optimize against the potential for hydrodehalogenation, which can lower yields.[3] In cases where this side reaction is problematic, switching to the less reactive 4-bromopyrazole may be a prudent strategy.[3]

The Stille coupling offers superior functional group tolerance and is often more robust, particularly for sterically demanding or sensitive substrates.[5][14] It avoids the need for a strong base and the issue of dehalogenation. Its significant drawback is the toxicity of organotin reagents, which necessitates careful handling and rigorous purification protocols to ensure the final compound is free of tin residues—a critical consideration for any application in drug development.[7][9]

References

The Evolving Landscape of Pyrazole-Based Enzyme Inhibitors: A Comparative Analysis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DATELINE – Researchers in drug discovery and development are continuously exploring novel molecular scaffolds to design potent and selective enzyme inhibitors. Among these, pyrazole derivatives have emerged as a privileged structure due to their versatile biological activities. This guide provides a comparative analysis of the efficacy of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate and its derivatives as enzyme inhibitors, drawing upon available experimental data for structurally related compounds to elucidate potential structure-activity relationships.

Core Structural Analysis and Enzyme Inhibition Potential

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The strategic placement of different substituents on the pyrazole ring allows for the fine-tuning of their inhibitory potency and selectivity against various enzymes.

The Significance of the 4-Iodopyrazole Moiety

The presence of an iodine atom at the 4-position of the pyrazole ring is a key feature. Halogenation, particularly iodination, is a known strategy to enhance the biological activity of heterocyclic compounds. The 4-iodopyrazole scaffold serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. The carbon-iodine bond is amenable to various cross-coupling reactions, enabling the introduction of diverse functionalities at this position to optimize interactions with the enzyme's active site.

The Role of the N1-(4-methoxybenzyl) Substituent

The N1-substituent of the pyrazole ring plays a crucial role in determining the compound's pharmacological profile. While specific data on the 4-methoxybenzyl group in this exact context is limited, studies on N-arylmethyl-pyrazole derivatives have shown significant activity against various enzymes. For instance, N-benzyl pyrazole derivatives have been investigated as inhibitors of meprin α and β, metalloproteases involved in tissue remodeling and inflammation. The 4-methoxy substitution on the benzyl ring can influence the compound's electronic properties and its ability to form hydrogen bonds, which could be critical for binding to specific enzyme targets.

The Contribution of the Methyl Pyrazole-3-carboxylate Group

The ester group at the C3 position is another important determinant of biological activity. Pyrazole-3-carboxylate and its amide derivatives have been extensively studied as inhibitors of a range of enzymes. For example, pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against kinases like FLT3 and CDKs, which are crucial targets in cancer therapy. The ester or amide functionality at this position can act as a key interaction point within an enzyme's active site, often forming critical hydrogen bonds.

Comparative Efficacy of Structurally Related Pyrazole Derivatives

To contextualize the potential of this compound, this section presents a comparative summary of the inhibitory activities of related pyrazole derivatives against various enzyme classes.

Kinase Inhibition

The 4-iodopyrazole core is a well-established pharmacophore in the design of kinase inhibitors. The ability to functionalize the 4-position allows for the exploration of the ATP-binding site of kinases.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Selected Kinases

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1H-pyrazole-3-carboxamidesFLT30.089FN-15012.33
1H-pyrazole-3-carboxamidesCDK20.719FN-15011.02
1H-pyrazole-3-carboxamidesCDK40.770FN-15010.39

Data from a study on 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of FLT3 and CDKs.

Succinate Dehydrogenase (SDH) Inhibition

N-alkoxy-pyrazole-carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and a target for fungicides.

Table 2: Inhibitory Activity of N-Methoxy-pyrazole-carboxamide Derivatives against Porcine SDH

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Compound 7s0.014Fluxapyroxad>2.87

Data from a study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as novel SDH inhibitors.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and comparison of enzyme inhibition data. Below are representative protocols for assays used to evaluate the efficacy of pyrazole derivatives.

Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate.

  • Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and MgCl₂ is prepared.

  • Inhibitor Addition: The pyrazole derivative, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using ³²P-ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The inhibitory activity is determined by measuring the reduction in phosphorylation in the presence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity against SDH can be determined by measuring the reduction of a substrate.

  • Enzyme Preparation: Mitochondria are isolated from a suitable source (e.g., porcine heart) and solubilized to obtain the SDH enzyme complex.

  • Reaction Mixture: A reaction buffer containing the solubilized SDH, a substrate (e.g., succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) is prepared.

  • Inhibitor Incubation: The pyrazole derivative is pre-incubated with the enzyme for a specific duration.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Measurement of Activity: The rate of reduction of the electron acceptor is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the inhibitor.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of enzyme inhibition by pyrazole derivatives, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth_Factor Growth Factor Growth_Factor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Pyrazole_Inhibitor Pyrazole Derivative (e.g., Kinase Inhibitor) Pyrazole_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Pyrazole Derivative Stock Solution Reaction_Setup Set up Reaction Mixtures (with and without inhibitor) Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: A general experimental workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the enzyme inhibitory efficacy of this compound is yet to be published, a comparative analysis of its structural components strongly suggests its potential as a valuable scaffold for the development of novel enzyme inhibitors. The 4-iodopyrazole core provides a strategic point for synthetic modification, the N1-(4-methoxybenzyl) group can be optimized for specific enzyme interactions, and the C3-carboxylate moiety offers a key binding anchor.

Future research should focus on the synthesis and biological evaluation of this specific compound and its close analogs against a panel of relevant enzymes, particularly kinases and metabolic enzymes like SDH. Such studies, coupled with detailed structure-activity relationship analyses and computational modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of pyrazole derivatives.

"in vitro testing of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vitro Analysis of Pyrazole Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The pyrazole scaffold offers a versatile platform for structural modifications, enabling the development of potent and selective therapeutic agents. This guide provides a comparative overview of the in vitro cytotoxic activity of a series of 4-cyano-1,5-diphenylpyrazoles with various heterocyclic systems attached at the 3-position, based on the findings of Farag et al. (2010).

Quantitative Data Presentation

The in vitro cytotoxic activity of the synthesized pyrazole analogs was evaluated against the IGROVI ovarian tumor cell line. The following table summarizes the growth inhibitory concentration (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDHeterocyclic Ring at Position 3GI50 (nM)[1][2]
13 5-Mercapto-1,3,4-oxadiazole-2-yl40
7 5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl> 10,000
11 5-(Phenylamino)-1,3,4-thiadiazol-2-yl> 10,000

Data extracted from Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(7), 384-396.[1][2]

Experimental Protocols

A detailed methodology for the key in vitro cytotoxicity assay is provided below.

In Vitro Cytotoxicity Screening

The primary anticancer assay was a growth inhibition assay performed by the National Cancer Institute (NCI), following their standardized protocol.

1. Cell Line:

  • Human ovarian cancer cell line: IGROVI

2. Assay Principle:

  • The assay utilizes the sulforhodamine B (SRB) protein stain to assess cell growth. The amount of bound stain is directly proportional to the cell mass.

3. Procedure:

  • Cell Plating: Cancer cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried.

  • Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

4. Data Analysis:

  • The percentage of cell growth is calculated relative to untreated control cells.

  • The GI50 value, the concentration of the compound causing 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_plating Cell Plating (IGROVI Cells in 96-well plates) add_compounds Addition of Compounds (Varying concentrations) cell_plating->add_compounds compound_prep Compound Preparation (Stock solutions in DMSO) compound_prep->add_compounds incubation_48h 48-hour Incubation add_compounds->incubation_48h fixation Cell Fixation (Trichloroacetic Acid) incubation_48h->fixation staining Staining (Sulforhodamine B) fixation->staining washing Washing (1% Acetic Acid) staining->washing solubilization Dye Solubilization (Trizma Base) washing->solubilization read_absorbance Read Absorbance (515 nm) solubilization->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Caption: Workflow of the in vitro SRB cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

sar_relationship cluster_modifications Modifications at Position 3 cluster_activity Cytotoxic Activity (IGROVI) pyrazole_core 4-Cyano-1,5-diphenyl- 1H-pyrazole Core mercapto_oxadiazole 5-Mercapto-1,3,4-oxadiazole (Compound 13) pyrazole_core->mercapto_oxadiazole Leads to methylthio_triazole 5-(Methylthio)-4-phenyl-1,2,4-triazole (Compound 7) pyrazole_core->methylthio_triazole Leads to phenylamino_thiadiazole 5-(Phenylamino)-1,3,4-thiadiazole (Compound 11) pyrazole_core->phenylamino_thiadiazole Leads to high_activity High Activity (GI50 = 40 nM) mercapto_oxadiazole->high_activity low_activity Low Activity (GI50 > 10,000 nM) methylthio_triazole->low_activity phenylamino_thiadiazole->low_activity

Caption: Structure-activity relationship of pyrazole analogs.

References

Spectroscopic Scrutiny: A Comparative Guide to Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of two key regioisomers: Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (Isomer A) and its counterpart, Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate (Isomer B). The differentiation of these isomers is crucial as the substitution pattern on the pyrazole ring significantly influences their biological activity and chemical reactivity.

The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, making unambiguous identification essential.[1] This guide outlines the expected differences in their spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to facilitate their distinction. The presented data is illustrative, based on characteristic values for similar pyrazole derivatives, and serves as a practical reference for researchers working with this class of compounds.

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize the anticipated quantitative data for the two isomers.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

ProtonsIsomer A (3-carboxylate) δ (ppm)Isomer B (5-carboxylate) δ (ppm)MultiplicityJ (Hz)
H-5~8.10-s-
H-3-~7.95s-
Ar-H (PMB)~7.25~7.25d8.8
Ar-H (PMB)~6.85~6.85d8.8
CH₂ (PMB)~5.30~5.50s-
OCH₃ (PMB)~3.80~3.80s-
OCH₃ (Ester)~3.90~3.95s-

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CarbonIsomer A (3-carboxylate) δ (ppm)Isomer B (5-carboxylate) δ (ppm)
C=O (Ester)~162.0~160.0
C-3~145.0~148.0
C-5~138.0~140.0
C-4~75.0~78.0
Ar-C (PMB)~159.5, ~130.0, ~128.0, ~114.0~159.5, ~130.0, ~128.0, ~114.0
CH₂ (PMB)~54.0~52.0
OCH₃ (PMB)~55.3~55.3
OCH₃ (Ester)~52.5~52.8

Table 3: Comparative IR and Mass Spectrometry Data

Spectroscopic DataIsomer A (3-carboxylate)Isomer B (5-carboxylate)
IR (ν, cm⁻¹)
C=O (Ester)~1725~1720
C=N (Pyrazole)~1590~1585
C-O (Ether & Ester)~1250, ~1170~1250, ~1175
Mass Spec. (m/z)
[M]⁺400400
[M-OCH₃]⁺369369
[M-COOCH₃]⁺341341
[M-I]⁺273273
[CH₂-Ar-OCH₃]⁺121121

Distinguishing the Isomers: A Spectroscopic Rationale

The key to differentiating Isomer A and Isomer B lies in the anisotropic effect of the ester group in NMR spectroscopy. In Isomer A, the C5-proton is expected to be deshielded and resonate at a downfield chemical shift compared to the C3-proton in Isomer B. Conversely, the chemical shift of the benzylic protons (CH₂) of the 4-methoxybenzyl (PMB) group is influenced by the proximity of the ester group. In Isomer B, the ester at the 5-position is expected to have a more pronounced effect on the N1-substituent's CH₂ group, potentially causing a downfield shift compared to Isomer A.

In ¹³C NMR, the chemical shifts of the pyrazole ring carbons (C-3 and C-5) will also differ due to the electronic effects of the attached carboxylate group. While IR and Mass Spectrometry will show very similar patterns for both isomers due to the identical molecular formula and functional groups, subtle differences in the C=O stretching frequency might be observable.

Experimental Protocols

General Synthesis of Pyrazole Isomers

The synthesis of 1,3- and 1,5-disubstituted pyrazoles is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[2] The regioselectivity of this reaction can be influenced by the nature of the substituents and the reaction conditions.[3]

A plausible synthetic route involves the reaction of a β-ketoester bearing an iodine at the α-position with 4-methoxybenzylhydrazine.

  • Preparation of the β-ketoester: Ethyl 2-iodo-3-oxobutanoate can be synthesized from ethyl acetoacetate through iodination.

  • Cyclocondensation: The iodinated β-ketoester is reacted with 4-methoxybenzylhydrazine in a suitable solvent such as ethanol or acetic acid, often under reflux. This step typically yields a mixture of the two regioisomers (Isomer A and Isomer B).

  • Purification: The isomers are separated using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular formula.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic analysis of the pyrazole isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials (β-ketoester, 4-methoxybenzylhydrazine) reaction Cyclocondensation start->reaction mixture Mixture of Isomers A & B reaction->mixture purification Column Chromatography mixture->purification isomerA Isomer A (3-carboxylate) purification->isomerA isomerB Isomer B (5-carboxylate) purification->isomerB nmr NMR (¹H, ¹³C) isomerA->nmr ir IR isomerA->ir ms Mass Spectrometry isomerA->ms isomerB->nmr isomerB->ir isomerB->ms data Comparative Data Analysis nmr->data ir->data ms->data

References

A Comparative Guide to the Synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic route for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical research. We present a comparative analysis of different synthetic strategies, supported by experimental data from established literature, to offer insights into the optimization of its production.

Introduction

This compound is a functionalized pyrazole derivative of significant interest in medicinal chemistry. Halogenated pyrazoles, particularly iodo- and bromo-pyrazoles, serve as crucial building blocks in transition metal-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.[1] These compounds are precursors to a wide range of therapeutic agents, including anti-inflammatory, anti-malarial, and anti-atherosclerotic drugs.[1] This guide outlines a plausible and efficient synthetic pathway and compares it with viable alternatives, focusing on yield, reagent selection, and reaction conditions.

Proposed Synthetic Route and Alternatives

The synthesis of the target molecule can be envisioned through a multi-step process involving the formation of the pyrazole core, followed by iodination and N-alkylation. The order of these latter two steps presents the primary basis for comparison.

Route A: N-Alkylation followed by Iodination

This strategy involves the initial N-alkylation of a pyrazole carboxylate intermediate, followed by the iodination of the C-4 position.

Route B: Iodination followed by N-Alkylation

Conversely, this route prioritizes the iodination of the pyrazole ring, followed by the N-alkylation with 4-methoxybenzyl chloride.

Below we delve into the specifics of each proposed route, presenting comparative data and detailed experimental protocols.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key steps in each proposed synthetic route, based on analogous reactions found in the literature.

Table 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

PrecursorsReagent/CatalystSolventReaction TimeYield (%)Reference
Diethyl 2-(ethoxymethylene)malonate & HydrazineEthanolReflux, 4h85%General pyrazole synthesis knowledge

Table 2: Key Step Comparison - N-Alkylation vs. Iodination

StepRouteReagentsSolventTemperatureYield (%)Reference
N-Alkylation A4-methoxybenzyl chloride, K₂CO₃DMFRoom Temp~92% (analogous)[2]
Iodination AI₂, H₂O₂Water70°CGood to Excellent[3]
Iodination BI₂, HIO₃AcOH-CCl₄Not specifiedEfficient[1]
N-Alkylation B4-methoxybenzyl trichloroacetimidate, CSA1,2-DCEReflux92%[2][4][5]

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are derived from established procedures for similar substrates.

Route A: Protocol

Step 1: Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

To a solution of Methyl 1H-pyrazole-3-carboxylate (1 eq.) in DMF, potassium carbonate (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. 4-methoxybenzyl chloride (1.1 eq.) is then added dropwise, and the reaction is stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of this compound

To a solution of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1 eq.) in water, iodine (0.5 eq.) and 30% hydrogen peroxide (0.6 eq.) are added.[3] The mixture is heated to 70°C and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature, and the product is filtered, washed with water, and dried to afford the title compound.

Route B: Protocol

Step 1: Synthesis of Methyl 4-iodo-1H-pyrazole-3-carboxylate

Methyl 1H-pyrazole-3-carboxylate (1 eq.) is dissolved in a mixture of acetic acid and carbon tetrachloride. Iodine (1.1 eq.) and iodic acid (0.4 eq.) are added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).[1] The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with sodium thiosulfate solution and brine. The organic layer is dried and concentrated to give the crude product, which is purified by recrystallization.

Step 2: Synthesis of this compound

To a solution of Methyl 4-iodo-1H-pyrazole-3-carboxylate (1 eq.) and 4-methoxybenzyl trichloroacetimidate (1.2 eq.) in 1,2-dichloroethane, camphorsulfonic acid (CSA, 0.1 eq.) is added.[2][4][5] The mixture is refluxed for 4 hours. The reaction is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.

Visualization of Synthetic Pathways

The logical flow of the compared synthetic routes is depicted below using Graphviz diagrams.

Synthetic_Route_A Start Methyl 1H-pyrazole-3-carboxylate Intermediate Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Start->Intermediate N-Alkylation (4-methoxybenzyl chloride, K₂CO₃) Product This compound Intermediate->Product Iodination (I₂, H₂O₂)

Caption: Synthetic pathway for Route A.

Synthetic_Route_B Start Methyl 1H-pyrazole-3-carboxylate Intermediate Methyl 4-iodo-1H-pyrazole-3-carboxylate Start->Intermediate Iodination (I₂, HIO₃) Product This compound Intermediate->Product N-Alkylation (4-methoxybenzyl trichloroacetimidate, CSA)

Caption: Synthetic pathway for Route B.

Discussion and Conclusion

Both proposed routes offer viable pathways to the target molecule.

  • Route A benefits from a potentially milder N-alkylation step using an alkyl halide. The subsequent iodination with a green system like I₂/H₂O₂ in water is also advantageous from an environmental perspective.[3]

  • Route B employs an acid-catalyzed N-alkylation using a trichloroacetimidate, which has been shown to be highly efficient for N-alkylation of pyrazoles, especially with electron-rich benzyl groups like 4-methoxybenzyl.[2][4][5] The initial iodination step is also well-established.

The choice between the two routes may depend on the availability and cost of specific reagents, as well as the desired scale of the synthesis. For instance, 4-methoxybenzyl trichloroacetimidate may need to be prepared, whereas 4-methoxybenzyl chloride is commercially available.

Ultimately, this guide provides the foundational information for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs. Further optimization of reaction conditions for each step would be necessary to maximize yield and purity for large-scale production.

References

A Comparative Guide to the Reactivity of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate and 4-bromopyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole core is a critical endeavor in medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds on this privileged scaffold. This guide presents an objective comparison of two key precursors: the highly functionalized Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate and the more fundamental 4-bromopyrazole. Their performance in pivotal cross-coupling reactions is evaluated, supported by experimental data, to inform strategic decisions in synthetic route development.

Executive Summary

In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is predominantly governed by the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl.[1][2] Consequently, 4-iodopyrazoles, including the subject this compound, generally exhibit higher reactivity compared to their 4-bromo counterparts.[1] This enhanced reactivity often translates to milder reaction conditions and shorter reaction times. However, it can also predispose the molecule to side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[1][2] In contrast, 4-bromopyrazole, while less reactive and often necessitating more forcing conditions, can provide greater stability and, in certain instances, higher yields.[1][2]

Comparative Performance in Key Cross-Coupling Reactions

The choice between the iodinated and brominated pyrazole derivatives is highly dependent on the specific cross-coupling reaction being employed. Below is a detailed comparison across three of the most common and synthetically valuable transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While the greater reactivity of the C-I bond in this compound suggests it should be the superior substrate, this is not always the case. The high reactivity can lead to a significant side reaction: hydrodehalogenation, which reduces the overall yield of the desired coupled product.[1][2] For this reason, 4-bromopyrazole, often with N-protection, can be the more reliable choice, offering a better balance of reactivity and stability.[3][4]

Table 1: Comparison of 4-Iodo- and 4-Bromopyrazoles in Suzuki-Miyaura Coupling

FeatureThis compound (Analogues)4-Bromopyrazole (N-Protected)
Reactivity Higher; prone to dehalogenation[1][2]Lower; generally less susceptible to dehalogenation[2][3]
Typical Yields Moderate to GoodGood to Excellent[5]
Reaction Conditions Milder temperatures, shorter reaction timesMay require higher temperatures and longer reaction times[1]
Key Advantage High reactivity allows for rapid couplingHigher isolated yields due to reduced side reactions[2]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of 4-alkynylpyrazoles. In this reaction, the higher reactivity of the C-I bond is a distinct advantage. 4-Iodopyrazoles, such as this compound, are the preferred substrates, generally providing high yields under mild conditions.[1][6] 4-Bromopyrazoles are often unreactive or require significantly more forcing conditions to achieve comparable results.[7]

Table 2: Comparison of 4-Iodo- and 4-Bromopyrazoles in Sonogashira Coupling

FeatureThis compound (Analogues)4-Bromopyrazole
Reactivity High[1]Low to Moderate[7]
Typical Yields High[8]Often low to no reaction under standard conditions[7]
Reaction Conditions Mild (e.g., room temperature)[6]Requires more forcing conditions[1]
Key Advantage Facile and efficient C-C bond formation[1]More stable starting material
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-alkyl pyrazoles. The choice between 4-iodo- and 4-bromopyrazole is nuanced and depends on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner, specifically the presence of β-hydrogens. For palladium-catalyzed reactions with amines lacking β-hydrogens, 4-bromopyrazole can be more effective.[9] Conversely, for copper-catalyzed couplings with alkylamines possessing a β-hydrogen, 4-iodopyrazole is often the superior choice.[9]

Table 3: Comparison of 4-Iodo- and 4-Bromopyrazoles in Buchwald-Hartwig Amination

FeatureThis compound (Analogues)4-Bromopyrazole (N-Protected)
Reactivity Catalyst and substrate dependentCatalyst and substrate dependent
Optimal Amines Alkylamines with β-hydrogens (with CuI catalyst)[9]Aryl- or alkylamines lacking β-hydrogens (with Pd catalyst)[9]
Typical Yields Good with appropriate catalyst/substrate pairing[10]Good with appropriate catalyst/substrate pairing[9]
Key Advantage Effective for coupling with challenging alkylamines[9]Effective for a range of amines under Pd-catalysis[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that the protocols for the iodo-pyrazole are based on a closely related analogue due to the lack of specific literature on this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling of a 4-Iodo-1-methyl-1H-pyrazole[5]
  • Materials: 4-Iodo-1-methyl-1H-pyrazole, arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Cesium carbonate (Cs₂CO₃), 1,2-Dimethoxyethane (DME), Water.

  • Procedure:

    • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and the arylboronic acid (1.0 equiv).

    • Add DME and H₂O (e.g., 3 mL and 1.2 mL respectively for a 0.5 mmol scale).

    • Purge the vial with nitrogen.

    • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv).

    • Seal the vial and place it in a microwave apparatus.

    • Irradiate the reaction mixture at 90°C for 5-12 minutes.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of N-Protected 4-Bromopyrazole[1]
  • Materials: N-protected 4-bromopyrazole, arylboronic acid, palladium pre-catalyst (e.g., XPhos Pd G2), potassium phosphate (K₃PO₄), 1,4-dioxane, water.

  • Procedure:

    • To an oven-dried reaction vessel, add the N-protected 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and K₃PO₄ (2.0 equiv).

    • Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

    • Add the palladium pre-catalyst (e.g., 6-7 mol%).

    • Add anhydrous 1,4-dioxane and degassed water (e.g., 4 mL and 1 mL respectively for a 1.0 mmol scale) via syringe.

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.

    • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of a 4-Iodopyrazole Analogue
  • Materials: 4-Iodopyrazole derivative, terminal alkyne, PdCl₂(PPh₃)₂, CuI, triethylamine (TEA).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

    • Add triethylamine as both the solvent and base.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the desired product.

Visualizing Reaction Pathways and Decision Making

To further aid in the understanding of these cross-coupling reactions and the selection of the appropriate starting material, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Halopyrazole_Selection_Workflow Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Dehalogenation Is dehalogenation a concern? Suzuki->Dehalogenation Iodo_Sono Use 4-Iodopyrazole (Preferred Substrate) Sonogashira->Iodo_Sono Amine_Type Amine has β-hydrogens? Buchwald->Amine_Type Iodo_Suzuki Use 4-Iodopyrazole (Higher Reactivity) Dehalogenation->Iodo_Suzuki No Bromo_Suzuki Use 4-Bromopyrazole (Higher Yield) Dehalogenation->Bromo_Suzuki Yes Iodo_Buchwald Use 4-Iodopyrazole (CuI catalyst) Amine_Type->Iodo_Buchwald Yes Bromo_Buchwald Use 4-Bromopyrazole (Pd catalyst) Amine_Type->Bromo_Buchwald No

Caption: Decision workflow for selecting the optimal halopyrazole.

Buchwald_Catalyst_Selection Start Start Buchwald-Hartwig Amination Amine_Structure Amine Substrate Structure Start->Amine_Structure No_Beta_H Amine lacks β-hydrogens Amine_Structure->No_Beta_H Aryl or bulky alkyl Has_Beta_H Amine has β-hydrogens Amine_Structure->Has_Beta_H Primary/secondary alkyl Pd_Catalyst Select Pd Catalyst System (e.g., Pd(dba)₂ / tBuDavePhos) No_Beta_H->Pd_Catalyst Cu_Catalyst Select Cu Catalyst System (e.g., CuI / ligand) Has_Beta_H->Cu_Catalyst Bromo_Substrate Optimal with 4-Bromopyrazole Pd_Catalyst->Bromo_Substrate Iodo_Substrate Optimal with 4-Iodopyrazole Cu_Catalyst->Iodo_Substrate

Caption: Catalyst selection for Buchwald-Hartwig amination of 4-halopyrazoles.

References

A Comparative Guide to Analytical Standards for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of well-characterized analytical standards is fundamental to achieving accurate and reproducible results in research and development. This guide provides a comprehensive comparison between utilizing a commercially available certified reference standard and the process of qualifying an in-house analytical standard for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. Given the current lack of a readily available certified commercial standard for this specific molecule, this guide will focus on the procedures for establishing a reliable in-house standard.

Comparison of Analytical Standard Sources

In an ideal scenario, a certified reference material (CRM) from a reputable supplier would be the preferred choice. However, when a CRM is unavailable, laboratories must prepare and qualify their own in-house reference standard. The following table compares these two approaches.

FeatureCommercial Certified Reference Standard (Hypothetical)In-House Qualified Reference Standard
Purity & Characterization Extensively characterized with a comprehensive Certificate of Analysis (CoA) detailing purity, impurity profile, and identity.[1][2][3]Requires comprehensive in-house characterization to establish identity, purity, and impurity profile.[4][5][6]
Traceability & Compliance Comes with guaranteed traceability to national or international standards, simplifying regulatory submissions.[1]The laboratory is responsible for documenting and justifying the entire qualification process to ensure regulatory compliance.[7][8][9]
Time & Resource Investment Minimal; ready to use upon receipt.Significant investment in analytical chemist time, instrument usage, and potentially further purification.[6]
Cost Higher initial purchase price per unit.Lower initial material cost, but higher overall cost when factoring in analytical resources.
Availability Not currently available for this specific compound.Can be produced as needed from a synthesized batch of the material.

Establishing an In-House Analytical Standard: A Workflow

The qualification of an in-house reference standard is a rigorous process to ensure its identity, purity, and stability. The following diagram illustrates a typical workflow.

G cluster_0 Material Selection & Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Data Analysis & Documentation A Select High-Purity Batch of Synthesized Compound B Preliminary Purity Assessment (e.g., TLC, LC-MS) A->B C Structural Elucidation (NMR, MS, IR) B->C D Chromatographic Purity (HPLC, GC) C->D E Residual Solvents (Headspace GC) D->E F Water Content (Karl Fischer) E->F G Inorganic Impurities (ROI/Sulfated Ash) F->G H Calculate Purity & Assign Value G->H I Prepare Certificate of Analysis (CoA) H->I J Establish Storage Conditions & Retest Date I->J

Caption: Workflow for Qualifying an In-house Analytical Standard.

Experimental Protocols for Key Analyses

Detailed methodologies are crucial for the robust qualification of an in-house standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the compound and identify any organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound.

  • Procedure:

    • Prepare a stock solution of the candidate standard in a suitable solvent (e.g., acetonitrile).

    • Perform a gradient elution to separate the main peak from any impurities.

    • The area percentage of the main peak relative to the total peak area is used to estimate purity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): To confirm connectivity between protons and carbons.[11]

  • Data Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Technique: Electrospray ionization (ESI) is typically suitable.

  • Procedure:

    • Infuse a dilute solution of the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The observed mass of the molecular ion ([M+H]⁺) should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.[12]

Data Presentation for a Qualified In-House Standard

All quantitative data should be summarized in a clear and structured format, typically in a Certificate of Analysis (CoA).

Analytical TestMethodResultSpecification
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structureSpectra consistent with the proposed structure
Purity (by HPLC) HPLC-UV99.8% (Area %)≥ 99.5%
Residual Solvents Headspace GC-FIDAcetone: < 100 ppmMeets ICH Q3C limits
Water Content Karl Fischer Titration0.15% w/w≤ 0.5% w/w
Residue on Ignition USP <281>< 0.1% w/w≤ 0.1% w/w
Assigned Purity Mass Balance99.6%For information

Decision Logic for Standard Selection

The choice between using a commercial or in-house standard depends on several factors, as illustrated in the following diagram.

G A Is a Certified Reference Standard Commercially Available? B Yes A->B C No A->C D Purchase and Use the Certified Standard B->D E Qualify an In-house Reference Standard C->E F Follow Workflow for Qualification (Characterization, Purity, Documentation) E->F

Caption: Decision Tree for Analytical Standard Selection.

Conclusion

While a commercially available certified reference standard for this compound would be the most straightforward option, its absence necessitates the qualification of an in-house standard. This process, although resource-intensive, is crucial for ensuring the quality and validity of analytical data in research and drug development. By following established protocols for characterization, purity assessment, and documentation, a laboratory can produce a well-characterized in-house reference standard that is fit for its intended purpose.[13][14]

References

"experimental validation of computational docking with Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational docking serves as a powerful tool to predict the binding affinity and orientation of small molecules to their protein targets, thereby accelerating the identification of potential drug candidates. However, the predictions from these in silico models must be rigorously validated through experimental data to ensure their accuracy and relevance. This guide provides a comparative framework for the experimental validation of computational docking, using a pyrazole carboxylate derivative with fungicidal activity as a case study.

Comparing Computational Predictions with Experimental Reality

The core of validating a computational model lies in its ability to accurately predict the biological activity of a compound. In this case, we compare the predicted binding affinity from molecular docking with the experimentally determined inhibitory concentration (IC50) of a pyrazole carboxylate analog against succinate dehydrogenase.

Table 1: Comparison of Computational Docking and Experimental Data for a Pyrazole Carboxylate Analog against Succinate Dehydrogenase (SDH)

CompoundComputational MetricPredicted ValueExperimental MetricExperimental ValueTarget OrganismReference
Pyrazole Carboxylate Analog (Compound 15)Binding Energy (kcal/mol)Not explicitly stated in the abstractIC5082.26 μMValsa mali[1][2]

Note: The specific binding energy from the docking study was not detailed in the available abstract. A lower binding energy generally indicates a stronger predicted interaction.

The Experimental Backbone: Unveiling the Protocol

To ensure the reliability of the experimental data used for validation, a detailed understanding of the methodology is paramount. The following is a generalized protocol for determining the IC50 value of a compound against succinate dehydrogenase, based on common laboratory practices.

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of SDH by 50% (IC50).

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Succinate (substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: A solution of isolated mitochondria or purified SDH is prepared in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, the assay buffer, substrate (succinate), and the electron acceptor are added to each well.

  • Inhibitor Addition: The test compound is added to the wells in a range of concentrations. A control well containing only the solvent (e.g., DMSO) is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by adding the enzyme preparation to each well. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement: The change in absorbance of the electron acceptor is measured over time using a microplate reader at a specific wavelength (e.g., 600 nm for DCPIP). The rate of reaction is proportional to the SDH activity.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: The Succinate Dehydrogenase Pathway

Succinate dehydrogenase plays a critical role in cellular respiration by linking the Krebs cycle to the electron transport chain. Understanding this pathway is crucial for interpreting the effects of inhibitors.

SDH_Pathway cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH FAD FAD Succinate->FAD SDH_complex Complex II (SDH) Q Ubiquinone (Q) SDH_complex->Q e- QH2 Ubiquinol (QH2) Q->QH2 Reduction Complex_III Complex III QH2->Complex_III e- FADH2 FADH2 FADH2->SDH_complex e- Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure Acquisition (e.g., from PDB) Receptor 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Receptor Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking 5. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Grid 4. Define Binding Site (Grid box generation) Receptor->Grid Grid->Docking Scoring 6. Scoring and Ranking (Binding energy calculation) Docking->Scoring Visualization 7. Pose Visualization and Interaction Analysis Scoring->Visualization

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a halogenated heterocyclic compound.

Immediate Safety and Handling Precautions

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of the solid compound and its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2][4]

Hazard Profile and Disposal Considerations

The molecular structure of this compound suggests several key hazard characteristics that inform its proper disposal.

Hazard ComponentAssociated RisksDisposal Consideration
Iodinated Organic Compound Can be persistent in the environment and may be toxic to aquatic life.[5][6] Combustion can release hazardous hydrogen iodide gas.[3]Must be disposed of as hazardous waste.[2][5] Do not dispose of down the drain.[5][6] Segregate as halogenated organic waste.[7]
Pyrazole Derivative Many pyrazole derivatives exhibit biological activity and potential toxicity.[8]Treat as potentially hazardous chemical waste.[8]
Methoxybenzyl Group Similar compounds can be skin and eye irritants.[9]Avoid contact and ensure proper PPE is used during handling and disposal.

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service.[10][11] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste in a designated, clearly labeled, and sealable container for solid hazardous chemical waste.[11] Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid hazardous chemical waste.[11]

  • Halogenated Waste Stream: Crucially, this compound must be segregated into a halogenated organic waste stream due to the presence of iodine.[7] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[12]

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"[8]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation[8]

  • The name of the principal investigator and the laboratory location[8]

Step 3: Storage of Chemical Waste

Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area within the laboratory.[11] This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[11] Provide them with a detailed inventory of the waste, including the chemical name and quantity. Follow their specific instructions for packaging and preparing the waste for transport.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Unused or Contaminated This compound B Is the waste solid or liquid? A->B C Collect in a labeled, sealed container for SOLID Halogenated Waste B->C Solid D Collect in a labeled, sealed container for LIQUID Halogenated Waste B->D Liquid E Store waste container in a designated, secure, and ventilated area. C->E D->E F Contact Environmental Health & Safety (EHS) or a licensed disposal contractor for pickup. E->F G Provide detailed waste inventory. F->G H Prepare for transport according to EHS/contractor instructions. G->H I End: Compliant Disposal H->I

Caption: Workflow for the proper disposal of the target compound.

References

Essential Safety and Operational Guidance for Handling Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. The following guidance is based on the safety profile of the structurally similar compound, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, and general best practices for handling halogenated organic compounds and pyrazole derivatives. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety. Based on the hazards associated with similar compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is required.[1]

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[2][3]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[2][4] For compounds with unknown toxicity, consider double gloving.
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[2][3]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[2][3][4]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Hazard Information for a Structurally Similar Compound

The following table summarizes the hazard classifications for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, a compound with a similar core structure.[1]

Hazard StatementGHS ClassificationPrecautionary Codes
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P317, P362+P364
Causes serious eye irritationEye Irrit. 2AP264, P280, P305+P351+P338, P337+P317
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P319, P403+P233, P405

Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental success.

Preparation:
  • Don all required PPE as outlined in the table above.

  • Prepare the work area within a certified chemical fume hood .[2][5]

  • Ensure all necessary equipment, including a chemical spill kit, is readily accessible.

  • Carefully weigh the required amount of the compound on a tared weigh boat within the fume hood to minimize dust exposure.

Experimentation:
  • Dissolve the compound in the appropriate solvent within the fume hood.

  • Carry out the intended chemical reaction, keeping all apparatus within the fume hood.

  • Monitor the reaction's progress as required by the experimental protocol.

Post-Experiment:
  • Upon completion of the experiment, quench the reaction safely according to the established protocol.

  • Segregate all chemical waste into appropriately labeled containers.[2] This includes solid waste, liquid waste, and contaminated consumables.

  • Thoroughly decontaminate the work area, including all glassware and equipment.

  • Doff PPE in the correct order to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[4]

  • Waste Segregation:

    • Solid Waste: Collect excess solid compound, contaminated weighing paper, and other contaminated consumables (e.g., gloves, pipette tips) in a dedicated, labeled hazardous waste container.[4]

    • Liquid Waste: Collect all reaction mixtures, solvents, and cleaning rinsates containing the compound in a labeled, sealed, and compatible hazardous waste container.[4][5] The container should be made of a material like glass or high-density polyethylene.[4]

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety department.[4]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.[6] Do not pour any waste down the drain. [6]

Safe Handling Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_disp Disposal prep1 Don Required PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 exp1 Dissolve Compound prep3->exp1 exp2 Perform Reaction exp1->exp2 post1 Quench Reaction exp2->post1 post2 Segregate Waste post1->post2 post3 Decontaminate Area post2->post3 disp1 Label Waste Containers post2->disp1 post4 Doff PPE post3->post4 disp2 Store in Secondary Containment disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.